Hdac-IN-58
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13ClF2N4O3S |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-2-pyridinyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C16H13ClF2N4O3S/c1-27(24,25)23(13-4-2-3-11(17)7-13)9-12-6-5-10(8-20-12)15-21-22-16(26-15)14(18)19/h2-8,14H,9H2,1H3 |
InChI Key |
FPBMSTFEAXNETL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=NC=C(C=C1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-58: A Fictional Compound Explored Through the Lens of Vorinostat (SAHA)
An In-Depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Hdac-IN-58 is a fictional designation. This document uses the well-characterized histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), as a representative model to provide a detailed technical guide on the mechanism of action of a pan-HDAC inhibitor. All data and protocols presented herein pertain to Vorinostat (SAHA).
Executive Summary
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in oncology and other therapeutic areas. By altering the acetylation state of histones and other proteins, these inhibitors can induce profound changes in gene expression and cellular processes, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. This guide provides a comprehensive overview of the mechanism of action of a pan-HDAC inhibitor, exemplified by Vorinostat (SAHA). It covers the direct enzymatic inhibition, the downstream effects on cellular pathways, and detailed protocols for key experimental assays used to characterize such compounds.
Core Mechanism of Action
Vorinostat is a potent inhibitor of class I, II, and IV histone deacetylases.[1] Its mechanism of action is centered on its ability to chelate the zinc ion within the active site of these enzymes.[2] This inhibition leads to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure, making DNA more accessible for transcription.[2] This alteration in chromatin conformation allows for the expression of genes that are often silenced in cancer cells, including tumor suppressor genes.[3]
Beyond histones, Vorinostat also increases the acetylation of various non-histone proteins, including transcription factors like p53, which plays a crucial role in its anti-tumor effects.[4] The transcriptional and non-transcriptional effects of Vorinostat culminate in several key cellular outcomes:
-
Cell Cycle Arrest: Vorinostat induces the expression of cell cycle inhibitors, such as p21, leading to cell cycle arrest, primarily at the G1 and G2-M phases.[3][5]
-
Apoptosis: The compound promotes apoptosis through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins (e.g., Bax, Bak, Bim) and downregulates anti-apoptotic proteins (e.g., Bcl-2).[4][6]
-
Inhibition of Angiogenesis: Vorinostat has been shown to have anti-angiogenic properties.
-
Modulation of Immune Response: It can also down-regulate immunosuppressive interleukins.[4]
Quantitative Data
The inhibitory activity of Vorinostat has been quantified against various HDAC enzymes and cancer cell lines.
Table 1: Inhibitory Activity of Vorinostat against HDAC Isoforms
| HDAC Isoform | IC50/ID50 (nM) |
| HDAC1 | 10 |
| HDAC3 | 20 |
Data sourced from multiple in vitro assays.[1][7]
Table 2: In Vitro Anti-proliferative Activity of Vorinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified |
| MCF-7 | Breast Cancer | 0.75 | Not Specified |
| SW-982 | Synovial Sarcoma | 8.6 | 48 |
| SW-1353 | Chondrosarcoma | 2.0 | 48 |
| SeAx | Cutaneous T-cell Lymphoma | 0.6 | 48 |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | 48 |
| HH | Cutaneous T-cell Lymphoma | 0.9 | 48 |
| MyLa | Cutaneous T-cell Lymphoma | 4.4 | 48 |
IC50 values can vary depending on the specific experimental conditions and cell line.[7][8][9]
Signaling Pathways
Vorinostat impacts multiple signaling pathways to exert its anti-cancer effects. The following diagrams illustrate key pathways.
Caption: Core mechanism of Vorinostat action on histone and non-histone proteins.
Caption: Vorinostat-induced cell cycle arrest via the p21 pathway.
Caption: Induction of apoptosis by Vorinostat through modulation of Bcl-2 family proteins.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro HDAC Activity Assay
This protocol describes a method to determine the inhibitory effect of a compound on HDAC activity using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compound (Vorinostat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Vorinostat in HDAC assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted Vorinostat to the respective wells. Include wells with assay buffer and DMSO as a vehicle control and wells with a known HDAC inhibitor as a positive control.
-
Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer solution stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate the plate at 37°C for 15-30 minutes to allow for signal development.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of Vorinostat relative to the vehicle control and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with Vorinostat using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Vorinostat in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Vorinostat. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation and p21 Expression
This protocol details the detection of changes in histone H3 acetylation and p21 protein levels following Vorinostat treatment.
Materials:
-
Cancer cell line
-
Vorinostat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-p21, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of Vorinostat for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-p21, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression, normalizing to the loading control.
-
Conclusion
The study of HDAC inhibitors, exemplified by Vorinostat (SAHA), provides a compelling case for the therapeutic potential of epigenetic modulation. The ability of these compounds to induce widespread changes in gene expression through the acetylation of histone and non-histone proteins translates into potent anti-tumor effects, including cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide offer a framework for the preclinical evaluation and characterization of novel HDAC inhibitors like the hypothetical "this compound," facilitating further research and development in this promising area of cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
An In-Depth Technical Guide to HDAC6 Inhibitor Selectivity and Mechanism of Action
A Note to the Reader: Information regarding a specific compound designated "Hdac-IN-58" is not currently available in the public domain. The following guide provides a comprehensive overview of the principles of HDAC6 selectivity, common experimental methodologies, and associated signaling pathways, drawing on data from well-characterized HDAC6 inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic targeting of HDAC6.
Introduction to HDAC6 and Its Therapeutic Potential
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key targets include α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][2] Through its deacetylase activity, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and stress responses.[1][2] Consequently, the selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[3][4]
HDAC6 Selectivity Profile of Representative Inhibitors
The development of isoform-selective HDAC inhibitors is a key objective in drug discovery to minimize off-target effects. The selectivity of an inhibitor is typically quantified by comparing its potency (e.g., IC50 or Ki values) against the target isoform (HDAC6) versus other HDAC isoforms. The following table summarizes the selectivity profiles of several well-characterized HDAC6 inhibitors.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| ACY-1215 (Ricolinostat) | 5 | 179 | ~36-fold | [1] |
| Tubastatin A | 15 | >1000 | >66-fold | [1] |
| Compound 44 | 17 | 425 | ~25-fold | [5] |
| Compound 51 | Subnanomolar | ~5000-fold higher | ~5000-fold | [5] |
| Compound 6 | 17.2 | 228.3 | ~13-fold | [6] |
Note: IC50 values and selectivity can vary depending on the specific assay conditions.
Experimental Protocols for Determining HDAC6 Selectivity
The determination of inhibitor potency and selectivity against HDAC6 and other HDAC isoforms is a critical step in drug development. A common method employed is the in vitro enzymatic assay.
In Vitro HDAC Enzymatic Assay Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are purified. A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC peptide, is prepared in assay buffer.
-
Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Assay Reaction: The HDAC enzyme, the inhibitor at various concentrations, and the fluorogenic substrate are combined in a microplate well. The reaction is typically incubated at 37°C for a specified period (e.g., 60 minutes).
-
Development: A developer solution, often containing a protease like trypsin and a compound that stops the HDAC reaction (e.g., Trichostatin A), is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model). Selectivity is determined by comparing the IC50 values for HDAC6 to those of other HDAC isoforms.
Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition impacts several key cellular signaling pathways, primarily through the hyperacetylation of its non-histone substrates.
One of the most well-established pathways involves the deacetylation of α-tubulin. HDAC6 deacetylates acetylated α-tubulin, which is a component of microtubules. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which in turn affects microtubule stability and dynamics. This can impact processes such as cell migration and mitosis.[2]
Another critical substrate of HDAC6 is Hsp90. Deacetylation of Hsp90 by HDAC6 is important for its chaperone activity, which is essential for the stability and function of numerous client proteins involved in cell signaling, such as Akt and Bcr-Abl. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, disrupting its function and promoting the degradation of its client proteins.[7] This can lead to cell cycle arrest and apoptosis.
Below is a diagram illustrating the central role of HDAC6 in modulating these pathways.
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Experimental Workflow for Assessing Downstream Effects of HDAC6 Inhibition
To elucidate the functional consequences of HDAC6 inhibition in a cellular context, a series of downstream assays are typically performed.
Caption: General experimental workflow for evaluating HDAC6 inhibitor effects.
Protocol for Western Blot Analysis of Acetylated Tubulin:
-
Cell Lysis: Treat cells with the HDAC6 inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the total tubulin signal.
Conclusion
While specific data for "this compound" remains elusive, the principles of HDAC6 inhibitor selectivity and their mechanisms of action are well-established through the study of other selective inhibitors. The methodologies and pathways described herein provide a robust framework for the evaluation of any novel HDAC6 inhibitor. Future research will undoubtedly continue to refine our understanding of the nuanced roles of HDAC6 in health and disease, paving the way for the development of novel and effective therapeutics.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Discovery and Development of Hdac-IN-58
Disclaimer: Information regarding the specific compound "Hdac-IN-58" is currently limited to data from commercial chemical suppliers. As of late 2025, no peer-reviewed publications or patents detailing its discovery, development, and comprehensive biological evaluation are publicly available. This guide, therefore, synthesizes the available commercial data and places it within the broader context of HDAC6 inhibitor discovery and development, providing a framework for understanding a compound of this class. The experimental protocols and signaling pathways described are representative of typical HDAC inhibitor research and are intended to be illustrative.
Introduction to this compound
This compound is identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein degradation pathways, cell migration, and microtubule dynamics, by deacetylating non-histone protein substrates such as α-tubulin and cortactin. Its involvement in cancer and neurodegenerative diseases has made it a significant target for therapeutic intervention.
Based on supplier information, this compound exhibits high potency against HDAC6. While comprehensive data is not available, the key reported characteristic is its inhibitory concentration.
Quantitative Data
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against HDAC6.
| Compound | Target | IC50 (nM) |
| This compound | HDAC6 | 2.06 |
Data sourced from commercial suppliers.
Physicochemical Properties
| Property | Value |
| CAS Number | 2071224-39-8 |
| Molecular Formula | C₁₆H₁₃ClF₂N₄O₃S |
| Molecular Weight | 414.81 g/mol |
Core Discovery and Development Workflow
The discovery of a novel HDAC6 inhibitor like this compound would typically follow a structured drug discovery and development workflow. Below is a generalized representation of such a process.
Caption: Generalized workflow for the discovery and preclinical development of a novel HDAC6 inhibitor.
Mechanism of Action and Signaling Pathways
HDAC6 inhibitors primarily function by increasing the acetylation of α-tubulin, a key substrate of HDAC6. This hyperacetylation disrupts microtubule dynamics, affecting cell motility and protein trafficking, particularly the aggresome pathway for clearing misfolded proteins. This mechanism is relevant in both oncology and neurodegenerative disorders.
Caption: Simplified signaling pathway showing the mechanism of action of an HDAC6 inhibitor like this compound.
Experimental Protocols
While specific protocols for this compound are not public, the following are standard methodologies used in the evaluation of HDAC6 inhibitors.
In Vitro HDAC6 Enzymatic Assay
Objective: To determine the in vitro potency of the inhibitor against purified HDAC6 enzyme.
Protocol:
-
Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, such as Fluor de Lys®-SIRT2 (BML-KI177), in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
The inhibitor, this compound, is added at various concentrations (typically in a serial dilution).
-
The reaction is initiated and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution containing a protease (e.g., trypsin) and a fluorescence enhancer (e.g., nicotinamide) is added to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular α-tubulin Acetylation Assay (Western Blot)
Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Protocol:
-
A relevant cell line (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) is seeded in multi-well plates.
-
Cells are treated with varying concentrations of this compound for a set duration (e.g., 24 hours).
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the dose-dependent effect of the inhibitor.
Conclusion and Future Directions
This compound, as presented by commercial data, is a highly potent HDAC6 inhibitor. Its low nanomolar IC50 suggests it could be a valuable research tool for studying the biological roles of HDAC6 and a potential starting point for therapeutic development. However, the lack of publicly available, peer-reviewed data on its discovery, selectivity profile against other HDAC isoforms, pharmacokinetic properties, and in vivo efficacy prevents a comprehensive assessment.
Future research, should it be published, would need to address these gaps to validate the potential of this compound. Key areas for disclosure would include:
-
The full selectivity panel against all HDAC isoforms.
-
Structure-activity relationship (SAR) studies that led to its discovery.
-
In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Efficacy in relevant disease models (e.g., multiple myeloma, glioblastoma, or models of neurodegenerative diseases like Charcot-Marie-Tooth or Alzheimer's disease).
-
Detailed mechanism of action studies beyond α-tubulin acetylation.
Without such information, this compound remains a compound of interest primarily for in vitro research applications based on its reported potency.
The Biological Effects of Histone Deacetylase (HDAC) Inhibitors on Neurons: A Technical Overview
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of enzymes called histone deacetylases. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which are a key component of chromatin.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][4] By inhibiting HDACs, these compounds promote a more open chromatin state, facilitating gene expression.[1] In the context of the nervous system, HDAC inhibitors have garnered significant interest for their potential therapeutic applications in a range of neurological disorders.[5][6] This technical guide provides an in-depth overview of the core biological effects of HDAC inhibitors on neurons, summarizing key quantitative data, detailing common experimental protocols, and visualizing relevant signaling pathways. While the specific compound "Hdac-IN-58" did not yield specific public data, this guide focuses on the well-established effects of various HDAC inhibitors that have been studied in neuronal contexts.
Quantitative Data on the Effects of HDAC Inhibitors on Neurons
The following table summarizes quantitative findings from studies on the effects of various HDAC inhibitors on neuronal cells and models of neurological disease.
| HDAC Inhibitor | Model System | Measured Effect | Quantitative Change | Reference |
| Valproic Acid (VPA) | Rat Middle Cerebral Artery Occlusion (MCAO) model | Infarct volume and neurological deficit | Significant reduction at 24 and 48 hours | [2] |
| Suberoylanilide Hydroxamic Acid (SAHA) | Mouse 6-hour MCAO model | Bcl-2 and Hsp70 expression | Dose-dependent upregulation | [2] |
| Sodium Butyrate | R6/2 mice (Huntington's disease model) | Motor function | Improved performance | [2] |
| MS-275 | Rat primary cortical neurons (Oxygen-Glucose Deprivation) | Neurite outgrowth and synaptic markers (GAP43, Synaptophysin) | Increased expression | [2] |
| Vorinostat | R6/2 mice (Huntington's disease model) | Motor performance (rotarod test) | Improved performance | [1] |
Experimental Protocols
The study of HDAC inhibitors on neurons involves a variety of in vitro and in vivo experimental models and techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
1. In Vitro Neuroprotection Assays
-
Objective: To assess the ability of HDAC inhibitors to protect neurons from various insults.
-
Cell Culture: Primary cortical or cerebellar granule neurons are isolated from rodent embryos and cultured under standard conditions.
-
Induction of Neuronal Damage:
-
HDAC Inhibitor Treatment: The HDAC inhibitor of interest is added to the culture medium at various concentrations, either as a pre-treatment before the insult or concurrently.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT or LDH assays are commonly used to quantify the percentage of surviving neurons.
-
Apoptosis Assays: Techniques like TUNEL staining or caspase activity assays are employed to measure apoptotic cell death.
-
Morphological Analysis: Neuronal morphology, including neurite length and branching, is examined using microscopy.
-
2. In Vivo Models of Neurodegenerative Diseases
-
Objective: To evaluate the therapeutic efficacy of HDAC inhibitors in animal models of neurological disorders.
-
Animal Models:
-
Huntington's Disease: Transgenic mouse models such as R6/2 are frequently used.[1][2]
-
Parkinson's Disease: Neurotoxin-based models using MPTP or 6-OHDA are common.
-
Alzheimer's Disease: Transgenic mice expressing mutant forms of amyloid precursor protein (APP) and presenilin-1 (PS1) are utilized.
-
Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rodents is a standard method to induce focal cerebral ischemia.[2]
-
-
Drug Administration: HDAC inhibitors are administered to the animals through various routes, including intraperitoneal injection, oral gavage, or direct infusion into the brain.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod test, open field test) and cognitive performance (e.g., Morris water maze, fear conditioning).
-
Histological and Molecular Analysis: After the treatment period, brain tissues are collected for:
-
Immunohistochemistry: To examine neuronal loss, protein aggregation, and glial cell activation.
-
Western Blotting and qPCR: To measure the expression levels of relevant proteins and genes.
-
3. Analysis of Gene and Protein Expression
-
Objective: To identify the molecular targets and pathways modulated by HDAC inhibitors in neurons.
-
Sample Preparation: Neuronal cell cultures or brain tissue from animal models are lysed to extract total RNA or protein.
-
Gene Expression Analysis:
-
Protein Expression and Post-Translational Modification Analysis:
-
Western Blotting: To determine the total protein levels and the acetylation status of histones and other proteins using specific antibodies.
-
Mass Spectrometry: For a comprehensive analysis of the proteome and acetylome.
-
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their effects on neurons through multiple, interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Caption: Transcriptional and non-transcriptional neuroprotective mechanisms of HDAC inhibitors.
Caption: Anti-inflammatory effects of HDAC inhibitors in the central nervous system.
Core Biological Effects on Neurons
-
Neuroprotection: A primary and widely reported effect of HDAC inhibitors is their ability to protect neurons from cell death in various models of neurological disorders.[1][5] This neuroprotective effect is mediated by the upregulation of genes involved in cell survival, such as Bcl-2, and neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][5][8]
-
Neurotrophic Support: HDAC inhibitors have been shown to increase the expression of neurotrophins, which are critical for neuronal survival, development, and synaptic plasticity.[1] For instance, valproic acid, sodium butyrate, and trichostatin A can induce BDNF expression in cortical neurons.[1]
-
Anti-inflammatory Effects: Neuroinflammation is a common feature of many neurodegenerative diseases. HDAC inhibitors can exert anti-inflammatory effects by modulating the activity of glial cells, such as microglia.[1] They can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation-mediated neuronal damage.[7]
-
Enhancement of Synaptic Plasticity and Memory: By altering gene expression profiles in neurons, HDAC inhibitors can enhance synaptic plasticity and improve learning and memory.[2] Overexpression of HDAC2 has been linked to decreased synaptic plasticity and memory formation, effects that can be reversed by treatment with HDAC inhibitors.[2]
-
Regulation of Axonal Transport: Some HDACs, particularly HDAC6, play a role in regulating microtubule dynamics through the deacetylation of α-tubulin.[4] Inhibition of HDAC6 can lead to hyperacetylation of α-tubulin, which is associated with enhanced stability of microtubules and improved axonal transport, a process often impaired in neurodegenerative diseases.[4][8]
HDAC inhibitors represent a promising class of therapeutic agents for neurological disorders, exhibiting a multifaceted mechanism of action that includes neuroprotection, neurotrophic support, anti-inflammatory effects, and enhancement of synaptic plasticity. While the specific compound "this compound" lacks detailed public documentation, the broader class of HDAC inhibitors has been extensively studied, providing a solid foundation for future research and drug development in this area. The continued investigation into the specific roles of different HDAC isoforms and the development of more selective inhibitors will be crucial for translating the therapeutic potential of these compounds into clinical applications for a range of debilitating neurological conditions.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylases govern cellular mechanisms underlying behavioral and synaptic plasticity in the developing and adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Role of Novel Histone Deacetylase Inhibitors on α-Tubulin Acetylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, public domain information and scientific literature do not contain specific data for a compound designated "Hdac-IN-58." This guide therefore provides a comprehensive framework for the investigation of novel histone deacetylase (HDAC) inhibitors, using established methodologies and data from known HDAC inhibitors that modulate α-tubulin acetylation. The principles, protocols, and data structures outlined herein are directly applicable to the characterization of new chemical entities like this compound.
Introduction: α-Tubulin Acetylation and the Role of HDAC6
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, involved in cell division, motility, and intracellular transport.[1] The post-translational modification of these proteins is a key regulatory mechanism. One such modification is the acetylation of the ε-amino group of Lysine 40 (K40) on α-tubulin, which occurs within the microtubule lumen.[2][3] This acetylation is associated with microtubule stability and flexibility and plays a crucial role in regulating the binding of motor proteins like kinesin and dynein, thereby impacting axonal transport and cell motility.[4][5]
The acetylation state of α-tubulin is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and histone deacetylases (HDACs). Specifically, Histone Deacetylase 6 (HDAC6), a unique, predominantly cytoplasmic class IIb HDAC, has been identified as the primary α-tubulin deacetylase.[3][6] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which has been shown to have therapeutic potential in various disease models, including neurodegenerative disorders and cancer.[4][5] Therefore, the development and characterization of selective HDAC6 inhibitors are of significant interest in drug discovery.
This guide outlines the core methodologies and data presentation standards for characterizing a novel HDAC inhibitor's effect on α-tubulin acetylation.
Quantitative Data Summary
A systematic approach to data presentation is crucial for comparing the potency and efficacy of different HDAC inhibitors. The following tables provide a template for summarizing key quantitative data, populated with illustrative examples from known HDAC inhibitors.
Table 1: In Vitro Enzymatic Activity and Cellular Potency
| Compound | Target HDAC | IC50 (nM) | Cell Line | EC50 for α-Tubulin Acetylation (nM) | Citation |
| This compound | e.g., HDAC6 | TBD | e.g., HeLa, SH-SY5Y | TBD | - |
| Tubastatin A | HDAC6 | 15 | MCAO rat model | Not specified (effective dose 15 mg/kg) | [7] |
| ACY-1215 | HDAC6 | 4.7 | - | Not specified | [4] |
| T-3796106 | HDAC6 | >25-fold selectivity over other HDACs | SCG neurons | ~50 | [4] |
| T-3793168 | HDAC6 | >25-fold selectivity over other HDACs | SCG neurons | ~250 | [4] |
| Trichostatin A (TSA) | Pan-HDAC | ~1-10 | HeLa, NIH-3T3 | ~100-400 | [3][8] |
TBD: To Be Determined
Table 2: Dose-Response Effect on α-Tubulin Acetylation in Cellular Assays
| Compound | Cell Line | Concentration Range | Incubation Time | Fold Increase in Acetylated α-Tubulin (at saturation) | Citation |
| This compound | e.g., HeLa | TBD | e.g., 24h | TBD | - |
| T-3796106 | SCG neurons | 1 nM - 250 nM | 24 h | Not specified, dose-dependent increase observed | [4] |
| T-3793168 | SCG neurons | 1 nM - 250 nM | 24 h | Not specified, dose-dependent increase observed | [4] |
| Trichostatin A (TSA) | 293T / NIH-3T3 | 0.5 µM - 5 µM | 4 h | Not specified, significant increase observed | [3] |
SCG: Superior Cervical Ganglion
Table 3: Functional Outcomes of HDAC Inhibition
| Compound | Assay | Cell Line | Concentration | Observed Effect | Citation |
| This compound | e.g., Transwell Migration | e.g., 293T | TBD | TBD | - |
| Tubacin | Chemotactic Cell Movement | - | Not specified | Increased cell motility | [6] |
| HDAC6 siRNA | Transwell Migration | 293T | - | Decreased chemotactic cell motility | [9] |
| Trichostatin A (TSA) | Wound Healing Assay | Ishikawa | 100 nM | Enhanced cell migration | [10] |
Experimental Protocols
Detailed and reproducible protocols are fundamental to research. The following sections describe standard methods for assessing the impact of HDAC inhibitors on α-tubulin acetylation.
Western Blotting for Acetylated α-Tubulin Quantification
This is the most common method for quantifying changes in protein levels.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the HDAC inhibitor (e.g., this compound) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 400 nM TSA for 16 hours).[8]
-
Aspirate media, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris, 150 mM NaCl, 1% NP40, 0.5% deoxycholate, 0.1% SDS, pH 8.0) supplemented with protease and phosphatase inhibitors.[2]
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.[2]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.[11]
-
Transfer proteins to a nitrocellulose or PVDF membrane.[2][11]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer, typically overnight at 4°C.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[2]
-
To normalize the data, strip the membrane and re-probe with an antibody for total α-tubulin (e.g., clone DM1A) or a loading control like GAPDH or β-actin.[3]
-
Immunofluorescence for Visualizing Acetylated Microtubules
This method allows for the visualization of the subcellular localization of acetylated microtubules.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate.[12]
-
Treat cells with the HDAC inhibitor as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Staining:
-
Wash three times with PBS.
-
Block with 1-5% BSA in PBST for 30-60 minutes.[15]
-
Incubate with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[12][15]
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 555) for 1 hour at room temperature, protected from light.[15]
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.[13]
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[12]
-
Image using a confocal or widefield fluorescence microscope.
-
Cell Motility (Transwell Migration) Assay
This assay measures the effect of HDAC inhibition on the chemotactic migration of cells.
-
Assay Preparation:
-
Use a Transwell plate with inserts containing a porous membrane (e.g., 8 µm pores).
-
Pre-treat cells in suspension or as a monolayer with the HDAC inhibitor or vehicle control for a specified time (e.g., 4 hours).[16]
-
Resuspend the treated cells in a serum-free medium.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Transwell plate.
-
-
Cell Migration:
-
Seed the pre-treated cells into the upper chamber of the Transwell insert.
-
Incubate the plate for a period that allows for migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
-
Quantification:
-
Remove the insert and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol or PFA.
-
Stain the cells with a crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain from the migrated cells using a solubilization buffer (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted stain on a plate reader. Alternatively, count the stained cells in several fields of view under a microscope.[17]
-
Signaling Pathways and Workflows
Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and experimental design.
Caption: Signaling pathway of α-tubulin acetylation and deacetylation by αTAT1 and HDAC6.
Caption: Workflow for characterizing an HDAC inhibitor's effect on α-tubulin acetylation.
References
- 1. Acetyl-alpha Tubulin (Lys40) Recombinant Monoclonal Antibody (RM318) (MA5-33079) [thermofisher.com]
- 2. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 7. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. adipogen.com [adipogen.com]
- 12. arigobio.com [arigobio.com]
- 13. v19.proteinatlas.org [v19.proteinatlas.org]
- 14. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. 4.9. Analysis of Cell Migration [bio-protocol.org]
- 17. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Off-Target Effects of Histone Deacetylase (HDAC) Inhibitors
Disclaimer: As of November 2025, a public domain search for the specific compound "Hdac-IN-58" did not yield any specific scientific literature or data. Therefore, this guide has been constructed using the well-characterized, FDA-approved pan-HDAC inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as an illustrative example. The methodologies and principles described herein provide a comprehensive framework for the investigation of off-target effects applicable to novel HDAC inhibitors like this compound.
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily developed for oncology, that modulate gene expression by interfering with the deacetylation of histones and other proteins.[1][2][3] This alteration of the cellular epigenome can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4] Vorinostat (SAHA) is a pan-HDAC inhibitor that targets class I, II, and IV HDACs and is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][5]
While the on-target effects of HDAC inhibitors are central to their therapeutic action, understanding their off-target interactions is critical for predicting potential side effects, elucidating secondary mechanisms of action, and identifying opportunities for drug repositioning. Off-target effects can arise from the inhibitor binding to other metalloenzymes or proteins with structural similarities to the HDAC active site.[6][7] This guide provides a technical overview of the experimental approaches used to identify and characterize the off-target profile of an HDAC inhibitor, using Vorinostat as a model compound.
Data Presentation: Off-Target Profile of Vorinostat (SAHA)
The following tables summarize the known inhibitory activities and off-target interactions of Vorinostat. This data is essential for building a comprehensive understanding of its polypharmacology.
Table 1: Inhibitory Activity of Vorinostat against Zinc-Dependent HDAC Isoforms
| HDAC Class | Isoform | IC50 / ID50 (nM) | Reference |
| Class I | HDAC1 | 10 | [8][9] |
| HDAC2 | - | - | |
| HDAC3 | 20 | [8][9] | |
| Class IIa | HDAC7 | - | [8] |
| Class IV | HDAC11 | - | [8] |
Note: Specific IC50 values for all isoforms are not consistently reported across all literature; Vorinostat is generally considered a pan-inhibitor of Class I, II, and IV HDACs.[2][5]
Table 2: Identified Non-HDAC Off-Targets of Vorinostat (SAHA)
| Off-Target Protein | Protein Class | Method of Identification | Potential Effect | Reference |
| Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) | Hydrolase | Chemical Proteomics | Inhibition of palmitoyl-CoA hydrolase activity, accumulation of extracellular vesicles | [6] |
| Carbonic Anhydrase II (CA II) | Lyase | X-ray Crystallography | Binding to the active site, potential for altered physiological function | [7][10] |
| Carbonic Anhydrase IX (CA IX) mimic | Lyase | X-ray Crystallography | Binding to the active site, potential relevance in hypoxic tumors where CA IX is upregulated | [7][10] |
| Isochorismatase domain-containing protein 2 (ISOC2) | Hydrolase | Chemical Proteomics | Direct, dose-dependent interaction | [11] |
| Aurora Kinases (indirect effect) | Kinase | Cellular Assays | Increased inhibition by Aurora Kinase inhibitors | [12] |
Experimental Protocols
Investigating the off-target profile of a compound like this compound requires a multi-faceted approach. Below are detailed protocols for key experimental methodologies.
Protocol: Kinase Selectivity Profiling
This protocol is designed to assess the inhibitory activity of a compound against a broad panel of kinases, a common off-target class for many small molecule inhibitors.
Objective: To determine the IC50 values of the test compound against a representative panel of human kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant human kinases.
-
Kinase-specific substrates (peptide or protein).
-
ATP.
-
Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA, DTT).
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiometric [γ-³²P]ATP).
-
Microtiter plates (e.g., 384-well).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Initiation of Kinase Reaction: Dispense the kinase/substrate mixture into the assay plate. Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the kinase.
-
ATP Addition: Prepare an ATP solution in kinase assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure kinase activity using the chosen detection method.
-
Luminescence (e.g., ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Fluorescence (e.g., TR-FRET): Add a development solution containing a phospho-specific antibody labeled with an acceptor fluorophore. Read the plate on a TR-FRET compatible reader.[13]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify direct target engagement in a cellular environment. It can also identify off-targets by observing which proteins are thermally stabilized by the compound.[15][16]
Objective: To assess the thermal stabilization of proteins in intact cells upon binding of the test compound.
Materials:
-
Cell line of interest.
-
Cell culture medium and reagents.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., Triton X-100 in PBS with inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Centrifuge.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western blot reagents or mass spectrometer.
-
Antibodies for specific proteins of interest (for Western blot).
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1-3 hours) in a CO2 incubator.[17]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors to a specific cell density.
-
Heating Step: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature (e.g., 3 minutes).[18] A typical temperature gradient might be from 40°C to 70°C.
-
Cell Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[18]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[18]
-
Sample Preparation and Analysis:
-
Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration. Prepare samples for SDS-PAGE, and analyze the abundance of the target protein at each temperature using a specific antibody.
-
Mass Spectrometry (Thermal Proteome Profiling, TPP): Collect the supernatant. The proteins are then digested into peptides, labeled with tandem mass tags (TMT), and analyzed by quantitative mass spectrometry to monitor the melting behavior of thousands of proteins simultaneously.[19]
-
-
Data Analysis:
-
Western Blot: Quantify the band intensities for each temperature point. Plot the relative soluble protein amount against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.
-
Mass Spectrometry: Analyze the mass spectrometry data to generate melting curves for each identified protein. Proteins that show a significant thermal shift upon compound treatment are potential direct or indirect targets.
-
Protocol: Quantitative Chemoproteomics for Off-Target Identification
This approach uses an immobilized version of the inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[6]
Objective: To identify the full spectrum of proteins that interact with the test compound in a cellular context.
Materials:
-
Test compound analog with a linker for immobilization (e.g., "this compound-probe").
-
Affinity matrix (e.g., Sepharose beads).
-
Cell lysate from the cell line of interest.
-
Test compound (free drug for competition).
-
Wash buffers.
-
Elution buffer.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS equipment.
Procedure:
-
Affinity Matrix Preparation: Covalently attach the compound-probe to the Sepharose beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from the chosen cells or tissues.
-
Competition Binding: Aliquot the cell lysate. To separate aliquots, add increasing concentrations of the free test compound (e.g., this compound) or vehicle (DMSO). This step is crucial to distinguish specific binders from non-specific ones.
-
Affinity Pulldown: Add the affinity matrix (beads) to each lysate aliquot and incubate (e.g., 1-2 hours at 4°C) to allow proteins to bind to the immobilized probe.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins in each sample using a proteomics search engine (e.g., MaxQuant).
-
Quantify the relative abundance of each protein across the different concentrations of the competing free drug.
-
Proteins that show a dose-dependent decrease in abundance on the beads are considered specific binders. Plot the relative abundance against the free drug concentration to generate a competition-binding curve and determine the IC50 for the interaction in the native cellular environment.[20]
-
Mandatory Visualizations
The following diagrams illustrate key pathways, workflows, and concepts relevant to the investigation of HDAC inhibitor off-target effects.
Caption: Mechanism of Action for HDAC Inhibitors.
Caption: Chemoproteomics Workflow for Off-Target ID.
Caption: Logical Flow of Off-Target Consequences.
References
- 1. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat - Wikipedia [en.wikipedia.org]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAHA Capture Compound--a novel tool for the profiling of histone deacetylases and the identification of additional vorinostat binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hdac-IN-58 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making them a significant target for therapeutic intervention.[3] HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to hyperacetylation of their substrates, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
This document provides a detailed protocol for the in vitro assessment of Hdac-IN-58, a novel histone deacetylase inhibitor. The following sections outline the materials and a standardized fluorometric assay protocol to determine the inhibitory activity of this compound against class I and II HDAC enzymes.
Data Presentation
The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below provides a representative dataset for well-characterized HDAC inhibitors against a panel of HDAC isoforms, illustrating how data for this compound could be presented.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| Vorinostat (SAHA) | 20 | 30 | 70 | 10 | 400 | 80 |
| Romidepsin | 1.1 | 2.3 | 0.6 | 12.3 | 210 | 5.2 |
| Panobinostat | 0.7 | 0.9 | 2.1 | 3.4 | 128 | 2.5 |
| Belinostat | 41 | 125 | 30 | 82 | 216 | - |
Note: The IC50 values presented are for illustrative purposes and are compiled from various sources. Actual values may vary depending on assay conditions.
Experimental Protocols
In Vitro Fluorometric HDAC Activity Assay
This protocol is designed for a 96-well plate format and utilizes a fluorogenic substrate, which upon deacetylation by an HDAC enzyme and subsequent development, produces a fluorescent signal.
Materials and Reagents:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (test inhibitor)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
Developer solution (containing a protease, e.g., Trypsin, and a stop solution, e.g., TSA)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Experimental Workflow:
Caption: Workflow for the in vitro fluorometric HDAC activity assay.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of the fluorogenic HDAC substrate in HDAC Assay Buffer.
-
Prepare a 2X working solution of the purified HDAC enzyme in HDAC Assay Buffer.
-
Prepare a serial dilution of this compound and the positive control inhibitor (e.g., TSA) in HDAC Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate reagent to each well of a 96-well plate as follows:
-
Blank (no enzyme): 50 µL of HDAC Assay Buffer.
-
Vehicle Control (100% activity): 50 µL of vehicle control.
-
Test Inhibitor (this compound): 50 µL of each this compound dilution.
-
Positive Control Inhibitor: 50 µL of the positive control inhibitor.
-
-
-
Enzyme Reaction:
-
To initiate the enzymatic reaction, add 25 µL of the 2X HDAC enzyme working solution to all wells except the "Blank" wells.
-
Add 25 µL of the 2X fluorogenic HDAC substrate working solution to all wells.
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development:
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from the fluorescence readings of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
HDAC inhibitors exert their effects by modulating the acetylation status of various proteins, including transcription factors. A key non-histone target of HDACs is the tumor suppressor protein p53. Deacetylation of p53 by HDACs can lead to its degradation, thereby inhibiting its tumor-suppressive functions.
Caption: this compound inhibits HDACs, leading to p53 hyperacetylation and activation.
References
Application Notes and Protocols for Hdac-IN-58 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-58 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates, including α-tubulin and cortactin. Its involvement in cell motility, protein quality control, and signaling pathways has made it a significant target in drug discovery, particularly for neurodegenerative diseases and cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the enzymatic activity of HDAC6. By binding to the catalytic domain of HDAC6, it prevents the deacetylation of its substrates. A primary and well-characterized substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, which can be used as a reliable biomarker for target engagement in cell-based assays. The resulting hyperacetylation of α-tubulin affects microtubule dynamics, which in turn can impact cellular processes such as cell migration, mitosis, and intracellular transport.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Histone Deacetylase 6 (HDAC6) | [1][2] |
| IC50 | 2.06 nM | [1][2] |
| Chemical Formula | C16H13ClF2N4O3S | [3] |
| Molecular Weight | 414.81 g/mol | [3] |
| CAS Number | 2071224-39-8 | [3] |
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to assess its biological activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adherent or suspension cells of interest
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A 4°C storage in DMSO is suitable for up to two weeks.[3]
-
-
Cell Seeding:
-
For adherent cells, seed them in appropriate cell culture plates and allow them to attach and reach the desired confluency (typically 50-70%) overnight.
-
For suspension cells, seed them at the desired density on the day of the experiment.
-
-
Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 10 nM to 1 µM is suggested.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific endpoint being measured.
-
2. Western Blot Analysis of α-tubulin Acetylation
This protocol is to confirm the target engagement of this compound in cells by measuring the level of acetylated α-tubulin.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-α-tubulin and α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
-
3. Cell Viability Assay
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value for cell viability if applicable.
-
Mandatory Visualizations
References
Application Notes and Protocols for HDAC Inhibitor Administration in Mouse Models
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific in vivo dosage or administration protocols for a compound designated "Hdac-IN-58." The information herein is based on established protocols for other well-characterized Histone Deacetylase (HDAC) inhibitors commonly used in preclinical mouse models. Researchers should treat this document as a general guide and optimize protocols for their specific experimental needs and the particular HDAC inhibitor being investigated.
Introduction
Histone Deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy and are under investigation for a variety of other diseases. By inhibiting the deacetylation of histones and other proteins, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. This document provides a detailed overview of the application of HDAC inhibitors in mouse models, focusing on dosage, administration, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary for Commonly Used HDAC Inhibitors
The following table summarizes dosages and administration routes for several well-characterized HDAC inhibitors that have been extensively used in mouse xenograft models. This data can serve as a starting point for designing in vivo studies with new or less-characterized HDAC inhibitors.
| HDAC Inhibitor | Mouse Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Vorinostat (SAHA) | Pancreatic Cancer Xenograft | 50-100 mg/kg | Oral (p.o.) | Daily | [1] |
| Advanced Solid Tumors | Varies (in combination) | Varies | Varies | [2] | |
| Panobinostat (LBH589) | Multiple Myeloma Xenograft | 10-20 mg/kg | Intraperitoneal (i.p.) | 3-5 times/week | [1] |
| Hematological Malignancies | Varies | Varies | Varies | [1] | |
| Romidepsin (FK228) | T-cell Lymphoma Xenograft | 1-5 mg/kg | Intravenous (i.v.) | 2-3 times/week | [3] |
| Belinostat (PXD101) | Ovarian Cancer Xenograft | 20-40 mg/kg | Intravenous (i.v.) | Daily for 5 days | [1] |
| Entinostat (MS-275) | Various Solid Tumors | 5-10 mg/kg | Oral (p.o.) | Daily | [1] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of an HDAC inhibitor in a mouse xenograft model.
Caption: Experimental workflow for evaluating HDAC inhibitors in mouse models.
Detailed Methodology for HDAC Inhibitor Administration
Objective: To administer a specified dose of an HDAC inhibitor to a mouse model to evaluate its anti-tumor efficacy.
Materials:
-
HDAC inhibitor
-
Appropriate vehicle (e.g., DMSO, saline, cyclodextrin-based formulation)
-
Sterile syringes and needles (gauge appropriate for the administration route)
-
Animal balance
-
Calipers for tumor measurement
-
Personal Protective Equipment (PPE)
Procedure:
-
Dose Preparation:
-
Calculate the required amount of HDAC inhibitor based on the mean body weight of the treatment group and the desired dosage (mg/kg).
-
Prepare the formulation by dissolving the HDAC inhibitor in the appropriate vehicle. Sonication or gentle heating may be required for complete dissolution. Ensure the final concentration allows for a reasonable injection volume (typically 5-10 ml/kg for oral gavage and intraperitoneal injection, and lower for intravenous injection).
-
Prepare the vehicle control under identical conditions.
-
-
Animal Handling and Administration:
-
Weigh each animal before dosing to ensure accurate dose administration.
-
Administer the HDAC inhibitor or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Proper animal restraint techniques are crucial to minimize stress and ensure accurate delivery.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall appearance. A weight loss of more than 15-20% is often a humane endpoint.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint and Tissue Collection:
-
At the predefined experimental endpoint (e.g., tumor volume reaching a certain size, end of the treatment period), euthanize the animals according to approved institutional guidelines.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology, molecular analysis).
-
Signaling Pathway Modulation
HDAC inhibitors exert their effects by modulating various signaling pathways involved in cell cycle regulation and apoptosis. A key mechanism is the induction of cell cycle arrest, often through the upregulation of cyclin-dependent kinase inhibitors like p21.
Caption: HDAC inhibitor-mediated induction of p21 and cell cycle arrest.
HDAC inhibitors block the removal of acetyl groups from histones and non-histone proteins like p53.[4] This leads to a more relaxed chromatin structure, allowing for the transcription of genes such as the cyclin-dependent kinase inhibitor p21.[2] The resulting increase in p21 protein levels leads to cell cycle arrest.[2]
References
- 1. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-58: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-58 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a crucial enzyme involved in various cellular processes, including protein degradation and cell motility. Its targeted activity makes it a valuable tool for investigating the biological functions of HDAC6 and for potential therapeutic development in areas such as neurodegenerative diseases and cancer. This document provides detailed application notes and protocols for the solubility, preparation, and handling of this compound to facilitate its effective use in a laboratory setting.
Physicochemical and Biological Properties
This compound is a small molecule inhibitor with specific activity against HDAC6. While detailed physicochemical data for this compound is not extensively published, this section summarizes its known properties and provides representative data from similar HDAC inhibitors to guide experimental design.
Table 1: Physicochemical and Potency Data for this compound and Representative HDAC Inhibitors
| Property | This compound | Mocetinostat (HDAC1/2 inhibitor) | CM-1758 (HDAC inhibitor) |
| Molecular Formula | C₁₆H₁₃ClF₂N₄O₃S | C₂₃H₂₀N₆O | C₂₈H₂₇N₅O₄ |
| Molecular Weight | 414.81 g/mol | 396.4 g/mol | 533.58 g/mol |
| Target(s) | HDAC6 | HDAC1, HDAC2 | HDACs |
| IC₅₀ | 2.06 nM for HDAC6 | 0.15 µM for HDAC1, 0.29 µM for HDAC2 | Not specified |
| Appearance | Solid | Crystalline solid | Solid |
| Solubility (DMSO) | Soluble (exact concentration not specified) | ~20 mg/mL | Soluble (formulations at ≥ 2.5 mg/mL) |
| Solubility (DMF) | Data not available | ~25 mg/mL | Data not available |
| Aqueous Solubility | Likely low | Sparingly soluble in aqueous buffers | Soluble in specific aqueous formulations |
| CAS Number | 2071224-39-8 | 726169-73-9 | 2256079-39-5 |
Preparation of this compound Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Due to the limited specific solubility data for this compound, the following protocol is based on best practices for similar small molecule inhibitors, which are typically soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.148 mg of this compound (Molecular Weight = 414.81 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock from 4.148 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). A datasheet for this compound suggests stability for 2 weeks at 4°C in DMSO and 6 months at -80°C in DMSO.[1]
Experimental Protocols
In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
Caption: Experimental workflow for in vitro cell-based assays with this compound.
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates or flasks and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting to assess protein acetylation, quantitative PCR for gene expression analysis, or cell viability assays.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors, including this compound, function by preventing the removal of acetyl groups from lysine residues on histone and non-histone proteins. This leads to an increase in acetylation, which can alter chromatin structure and gene expression.
Caption: Signaling pathway of HDAC inhibition leading to altered gene expression.
Safety Precautions
This compound is a bioactive molecule and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste containing this compound according to your institution's guidelines for chemical waste.
By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a specific inhibitor of HDAC6 to advance their scientific investigations.
References
Application of Histone Deacetylase (HDAC) Inhibitors in Parkinson's Disease Models
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates.[1] Epigenetic modifications, particularly histone acetylation, have emerged as a crucial mechanism in the pathophysiology of PD.[1][2][3] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] Dysregulation of HDAC activity has been implicated in neurodegenerative processes, and inhibitors of HDACs are being investigated as potential therapeutic agents for PD.[2][3][5] This document provides a detailed overview of the application of HDAC inhibitors in various preclinical models of Parkinson's disease. While a specific compound designated "Hdac-IN-58" was not identified in the available literature, this note will focus on the general application and methodologies for evaluating HDAC inhibitors in PD research.
Rationale for HDAC Inhibition in Parkinson's Disease
The therapeutic potential of HDAC inhibitors in Parkinson's disease stems from their ability to modulate multiple pathological pathways:
-
Transcriptional Regulation: HDAC inhibitors can restore histone acetylation homeostasis, which is often dysregulated in PD, leading to the transcriptional activation of neuroprotective genes such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF).[2][3]
-
Protein Clearance: HDACs, particularly HDAC6, are involved in protein quality control pathways, including autophagy.[5] Inhibition of HDAC6 can enhance the clearance of misfolded protein aggregates, such as α-synuclein.[5]
-
Anti-inflammatory Effects: Neuroinflammation is a key component of PD pathology. HDAC inhibitors have been shown to exert anti-inflammatory effects.
-
Mitochondrial Function: Mitochondrial dysfunction is a central element in PD pathogenesis. Some HDAC inhibitors have been shown to protect the integrity of mitochondria.[5]
Quantitative Data of Representative HDAC Inhibitors
The following table summarizes data for some commonly studied HDAC inhibitors in the context of neurodegenerative diseases. It is important to note that the efficacy and optimal concentration of each inhibitor can vary significantly depending on the specific experimental model and conditions.
| HDAC Inhibitor | Class(es) Targeted | In Vitro Model | In Vivo Model (Animal) | Observed Effects |
| Sodium Phenylbutyrate | Pan-HDAC | N27 dopamine cell line | MPTP-induced mice | Increased expression of DJ-1, rescued cells from oxidative stress and mutant α-synuclein toxicity.[2] |
| Vorinostat (SAHA) | Pan-HDAC | SH-SY5Y cells, transgenic flies | Not Specified | Protected dopaminergic neurons from neurotoxin-induced damage[2][5], rescued α-synuclein-induced toxicity and decreased neuronal cell death.[2] |
| Entinostat | Class I selective | Not Specified | Rotenone-induced rats | Improved motor, behavioral, and neurological function; attenuated α-synuclein levels and improved tyrosine-hydroxylase levels; attenuated levels of HDAC-2, -4, and -6 mRNA.[6] |
| Tubastatin A | HDAC6 selective | Not Specified | Not Specified | Increased acetylation of Prx1 and Prx2, reduced reactive oxygen species (ROS) production, and alleviated dopaminergic neurotoxicity.[5] |
| RGFP109 | HDAC1 and 3 selective | Not Specified | MPTP-lesioned marmoset | Alleviated L-DOPA-induced dyskinesia.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and research questions.
In Vitro Model: MPP+-induced Neurotoxicity in SH-SY5Y Cells
This model is used to screen for the neuroprotective effects of HDAC inhibitors against a toxin that induces Parkinsonism.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
MPP+ (1-methyl-4-phenylpyridinium)
-
HDAC inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ATP assay kit
-
Complex I activity assay kit
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 2 hours). Then, add MPP+ to induce neurotoxicity and incubate for another 24-48 hours.
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Mitochondrial Membrane Potential (JC-1 Staining):
-
After treatment, incubate cells with JC-1 staining solution.
-
Measure the fluorescence at both green (monomeric form) and red (aggregate form) wavelengths. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7]
-
-
LDH Release: Measure LDH activity in the culture medium as an indicator of cell membrane damage.[7]
-
ATP Levels and Complex I Activity: Measure intracellular ATP levels and mitochondrial complex I activity using commercially available kits according to the manufacturer's instructions.[7]
In Vivo Model: MPTP-induced Parkinson's Disease in Mice
This is a widely used toxin-based model to study PD pathogenesis and test therapeutic agents.[2]
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
HDAC inhibitor of interest
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
-
Reagents for HPLC analysis of dopamine and its metabolites
Protocol:
-
Animal Dosing: Administer the HDAC inhibitor to mice for a specified period (e.g., 14 days).[8] The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the specific compound.
-
MPTP Induction: During the treatment period, induce Parkinsonism by administering MPTP. A common regimen is four injections of MPTP-HCl at 2-hour intervals.
-
Behavioral Analysis:
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
-
Neurochemical Analysis:
-
Sacrifice the animals at the end of the study.
-
Dissect the striatum and substantia nigra.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse the animals and collect the brains.
-
Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Signaling Pathways and Visualizations
HDAC inhibitors exert their neuroprotective effects through various signaling pathways. A generalized pathway is depicted below.
Caption: Generalized signaling pathway of HDAC inhibitors in Parkinson's disease models.
Caption: Typical experimental workflow for evaluating HDAC inhibitors in vivo.
Conclusion
HDAC inhibitors represent a promising therapeutic strategy for Parkinson's disease by targeting multiple aspects of its pathology, including transcriptional dysregulation, protein aggregation, and neuroinflammation. The experimental models and protocols outlined in this document provide a framework for the preclinical evaluation of novel HDAC inhibitors. Further research is needed to identify the most effective and specific HDAC inhibitors and to translate these preclinical findings into clinical applications for Parkinson's disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols for Hdac-IN-58 Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity has been implicated in a variety of neurological disorders, making HDAC inhibitors a promising therapeutic strategy.[3][4][5] Hdac-IN-58 is a potent and highly specific inhibitor of HDAC6, a predominantly cytoplasmic enzyme known to deacetylate non-histone proteins such as α-tubulin, a key component of microtubules.[3][6][7] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can enhance microtubule stability and improve axonal transport, a process often disrupted in neurodegenerative diseases.[7] These application notes provide a detailed protocol for the treatment of primary neurons with this compound, guidance on experimental design, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a starting point for experimental design. Researchers should note that optimal concentrations and treatment times will need to be determined empirically for their specific primary neuron type and experimental goals.
| Parameter | Value | Source | Notes |
| Target | Histone Deacetylase 6 (HDAC6) | [3][6] | This compound is a highly specific inhibitor for HDAC6. |
| IC50 | 2.06 nM | [3][6] | This value indicates high potency. Initial experiments should test a range of concentrations around this value. |
| Recommended Starting Concentration Range for Primary Neurons | 1 nM - 250 nM | [7] | Based on studies with other potent and specific HDAC6 inhibitors in primary neuronal cultures.[7] |
| Recommended Treatment Duration | 24 hours | [7] | A 24-hour treatment is a common starting point for assessing the effects of HDAC inhibitors on neuronal cultures.[7] However, time-course experiments are recommended. |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | General Practice | This compound is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) and consistent across all conditions. |
Experimental Protocols
Materials
-
Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) cultured on appropriate substrates (e.g., poly-L-lysine or laminin-coated plates or coverslips).
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C).
-
Vehicle (DMSO).
-
Phosphate-buffered saline (PBS), sterile.
-
Reagents for downstream analysis (e.g., lysis buffer for western blotting, fixatives for immunocytochemistry, RNA extraction kits for qPCR).
Protocol for this compound Treatment of Primary Neurons
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution on ice.
-
Prepare serial dilutions of this compound in pre-warmed complete neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 250 nM).
-
Prepare a vehicle control working solution by adding the same volume of DMSO as used for the highest this compound concentration to pre-warmed complete neuronal culture medium.
-
-
Treat Primary Neurons:
-
Aspirate half of the culture medium from each well containing the primary neurons.
-
Gently add an equal volume of the pre-warmed this compound working solution or vehicle control solution to the respective wells. This gradual medium change minimizes stress on the neurons.
-
Incubate the neurons at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24 hours).
-
-
Post-Treatment Processing:
-
After the incubation period, proceed with the desired downstream analysis.
-
For Western Blotting:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine protein concentration.
-
Analyze protein levels by SDS-PAGE and western blotting. Key proteins to examine include acetylated α-tubulin, total α-tubulin, and other relevant pathway-specific markers.
-
-
For Immunocytochemistry:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-acetylated α-tubulin, anti-β-III-tubulin) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize using fluorescence microscopy.
-
-
For RNA Analysis:
-
Wash the cells twice with PBS.
-
Extract total RNA using a commercially available kit.
-
Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of target genes.
-
-
-
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Deacetylation and Its Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of HDAC6, which leads to the accumulation of acetylated substrates. A major substrate of HDAC6 in neurons is α-tubulin.
Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and promoting microtubule stability.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound on primary neurons.
Caption: A standard workflow for treating primary neurons with this compound and subsequent analysis.
Concluding Remarks
This compound is a valuable research tool for investigating the role of HDAC6 in neuronal function and pathology. The protocols and information provided herein offer a solid foundation for designing and executing experiments with this potent and specific inhibitor in primary neuron cultures. As with any experimental system, optimization of treatment conditions is crucial for obtaining robust and reproducible results. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal parameters for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC inhibitor-based therapies: can we interpret the code? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Hdac-IN-58
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Initial searches for "Hdac-IN-58" did not yield specific public data on this particular histone deacetylase (HDAC) inhibitor. The following application notes and protocols are therefore based on established methodologies for the in vivo administration of other well-documented HDAC inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties, pharmacokinetic profile, and toxicological data of this compound, once available. It is imperative to conduct preliminary dose-ranging and toxicity studies for any new compound before proceeding with efficacy experiments.
Introduction to HDAC Inhibition in Vivo
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various diseases, including cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) counteract this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes. This can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in tumor cells.[1][2][3] Several HDAC inhibitors have been approved for cancer treatment, and numerous others are in clinical development.[1][4][5] The in vivo administration of HDACis is a critical step in preclinical research to evaluate their therapeutic efficacy and potential toxicity.
Preclinical In Vivo Models
The choice of an appropriate animal model is crucial for the successful in vivo evaluation of an HDAC inhibitor. Common models for cancer research include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID). This allows for the evaluation of the direct anti-tumor effects of the compound.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the therapeutic agent and the immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human disease progression.
Administration Routes and Formulation
The route of administration and formulation of this compound will depend on its physicochemical properties, such as solubility and stability. Common administration routes for preclinical studies include:
-
Intraperitoneal (IP) Injection: A common route for delivering compounds in rodents.
-
Oral Gavage (PO): Suitable for compounds with good oral bioavailability.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability.
-
Subcutaneous (SC) Injection: Allows for slower, more sustained absorption.
Formulation Protocol:
A typical formulation for an experimental HDAC inhibitor for in vivo use might involve dissolving the compound in a vehicle such as:
-
5% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG300 (Polyethylene glycol 300): A commonly used solubilizing agent.
-
5% Tween 80: A surfactant to improve solubility and stability.
-
50% Saline or PBS (Phosphate-buffered saline): To bring the formulation to the final volume.
Protocol for Vehicle Preparation:
-
Add the required amount of this compound to a sterile microcentrifuge tube.
-
Add 5% of the final volume of DMSO and vortex until the compound is fully dissolved.
-
Add 40% of the final volume of PEG300 and vortex thoroughly.
-
Add 5% of the final volume of Tween 80 and vortex until the solution is homogenous.
-
Add 50% of the final volume of sterile saline or PBS and vortex to mix completely.
-
The final formulation should be clear and free of precipitates. Prepare fresh daily before administration.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Select a cohort of healthy mice (e.g., C57BL/6 or BALB/c), typically 3-5 mice per dose group.
-
Prepare several dose levels of this compound (e.g., 10, 25, 50, 100 mg/kg).
-
Administer the compound daily for a set period (e.g., 5-14 days) via the chosen route.
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress.
-
Record body weight at least every other day. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
At the end of the study, euthanize the animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.
Protocol:
-
Culture the selected human cancer cell line (e.g., a gastric cancer cell line for which HDAC inhibitors have shown promise[6]) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the vehicle or this compound at the predetermined doses and schedule (e.g., daily, 5 days a week).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor and record animal body weights throughout the study.
-
Euthanize the animals when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for histone acetylation, immunohistochemistry).
Data Presentation
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Efficacy | |||
| Final Tumor Volume (mm³) | |||
| Tumor Growth Inhibition (%) | N/A | ||
| Final Tumor Weight (g) | |||
| Toxicity | |||
| Mean Body Weight Change (%) | |||
| Mortality (%) | |||
| Pharmacodynamics | |||
| Fold Change in Acetyl-H3 | N/A | ||
| Fold Change in Acetyl-Tubulin | N/A |
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft efficacy study.
Potential Toxicities of HDAC Inhibitors
While HDAC inhibitors have shown therapeutic promise, they are associated with a range of potential toxicities.[7] Vigilant monitoring during in vivo studies is crucial. Common adverse effects observed with this class of drugs include:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting.[8]
-
Hematological effects: Thrombocytopenia and neutropenia.
-
Constitutional symptoms: Fatigue and anorexia.
-
Cardiotoxicity: Including arrhythmia and QT interval prolongation.[8][9]
-
Hepatotoxicity and renal toxicity. [8]
It is important to establish a clear protocol for animal monitoring and define humane endpoints for the studies.
Conclusion
The in vivo administration of this compound requires careful planning and execution. The protocols outlined above provide a general framework for preclinical evaluation. Researchers must tailor these protocols to the specific characteristics of this compound and adhere to all institutional and national guidelines for animal welfare. Thorough pharmacokinetic, pharmacodynamic, and toxicological assessments will be critical for the successful development of this compound as a potential therapeutic agent.
References
- 1. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor pre-treatment enhances the efficacy of DNA-interacting chemotherapeutic drugs in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac-IN-58 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Hdac-IN-58.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a broad range of concentrations to determine the optimal working concentration. A typical starting point is to perform a dose-response curve ranging from 1 nM to 100 µM. Based on data from similar HDAC inhibitors, the IC50 values can vary significantly depending on the cell type and the specific HDAC isoforms they express.[1][2] It is crucial to empirically determine the optimal concentration for your specific experimental system.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the experimental endpoint. For assessing target engagement (e.g., histone acetylation), shorter incubation times of 6 to 24 hours may be sufficient.[3] For functional assays such as cell viability or apoptosis, longer incubation times of 24 to 72 hours are commonly used.[4] We recommend performing a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal duration for your specific assay.
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of this compound is to measure the acetylation levels of known HDAC substrates. A common method is to perform a western blot analysis to detect the acetylation of histones (e.g., Acetyl-Histone H3 or Acetyl-Histone H4) or non-histone proteins like α-tubulin (for HDAC6 inhibitors). An increase in acetylation levels upon treatment with this compound indicates target engagement and cellular activity.[5]
Q4: What are the potential off-target effects of this compound?
A4: Like many small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations. It is important to use the lowest effective concentration to minimize these effects.[6] Cross-reactivity with other zinc-dependent enzymes is a possibility.[6] If off-target effects are a concern, consider using a structurally different HDAC inhibitor as a control to confirm that the observed phenotype is due to HDAC inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Toxicity/Death | Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value and select a concentration that is effective without causing excessive cell death. Consider using a lower concentration or a shorter incubation time. |
| Cell line is particularly sensitive to HDAC inhibition. | Some cell lines are more sensitive to HDAC inhibitors than others.[7] Ensure the chosen cell line is appropriate for your study. | |
| No Observable Effect | Concentration of this compound is too low. | Increase the concentration of this compound. Verify the activity of your compound stock by testing it on a sensitive cell line or in a biochemical assay. |
| Incubation time is too short. | Increase the incubation time to allow for the desired biological effect to manifest. | |
| Poor cell permeability of the compound. | While less common for optimized inhibitors, you can indirectly assess permeability by measuring target engagement (histone acetylation) within the cell.[8] | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 200 µM down to 2 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTS, MTT, or a reagent that measures ATP levels) to each well according to the manufacturer's instructions.[9]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol describes how to assess the target engagement of this compound by measuring changes in histone acetylation.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.1X, 1X, and 10X the determined IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include an HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in the lysis buffer to prevent post-lysis deacetylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the fold change in acetylation upon treatment with this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-58 and Related HDAC Inhibitors
Disclaimer: Specific stability data for a compound designated "Hdac-IN-58" is not publicly available. This guide provides troubleshooting advice and stability information based on common issues encountered with well-characterized histone deacetylase (HDAC) inhibitors, particularly those belonging to the hydroxamic acid and benzamide classes. The principles and protocols described here are broadly applicable to small molecule inhibitors and can serve as a valuable resource for researchers working with novel or less-characterized compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: My HDAC inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A1: This is a common issue. Most HDAC inhibitors have poor aqueous solubility. Here are several steps to troubleshoot this problem:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Ensure your serial dilutions are planned to stay within this limit. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Method of dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex or pipette gently to mix, and then add this intermediate dilution to the final volume.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Ultrasonication: For preparing working solutions, brief ultrasonication can help dissolve precipitated compounds. However, be cautious as this can generate heat and potentially degrade sensitive molecules. Use a short burst and check for precipitation under a microscope.[1]
-
Consider alternative solvents for stock solutions: While DMSO is common, for some compounds, ethanol or dimethylformamide (DMF) might be better choices for the initial stock solution. Always check the manufacturer's instructions or perform a small-scale solubility test. For instance, Panobinostat is soluble in ethanol and DMF.[2]
Q2: How should I store my HDAC inhibitor stock solutions?
A2: Proper storage is critical to maintain the integrity of your inhibitor.
-
Solid compounds: As a powder, most inhibitors are stable for years when stored at -20°C.[2]
-
Stock solutions in DMSO: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to a year) or at -20°C for shorter periods (up to a month).
-
Aqueous solutions: It is generally not recommended to store HDAC inhibitors in aqueous solutions for extended periods. For example, aqueous solutions of Panobinostat should not be stored for more than one day.[2] If you must prepare an aqueous working solution, make it fresh for each experiment.
Q3: I'm seeing a loss of activity of my HDAC inhibitor in my experiments over time. What could be the cause?
A3: Loss of activity can be due to several factors related to compound stability:
-
Hydrolysis: Hydroxamic acid-based HDAC inhibitors are susceptible to hydrolysis, especially at non-neutral pH. The hydroxamic acid moiety is crucial for chelating the zinc ion in the HDAC active site, and its cleavage will inactivate the inhibitor.
-
Enzymatic degradation: Some inhibitors can be metabolized by enzymes present in serum or cell lysates. For example, Vorinostat is known to be unstable in human plasma due to enzymatic degradation but is more stable in serum.[3][4] Panobinostat shows temperature-dependent degradation in mouse plasma, suggesting enzymatic activity.
-
Adsorption to plastics: Small molecules can adsorb to the surface of plastic labware (e.g., tubes, pipette tips, plates), reducing the effective concentration in your experiment. Using low-adhesion plastics can help mitigate this.
-
Photodegradation: Some compounds are light-sensitive. Protect your stock solutions and experimental setups from direct light, especially during long incubations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | Low aqueous solubility of the inhibitor. | Decrease the final concentration of the inhibitor. Optimize the final DMSO concentration (≤0.1%). Use a stepwise dilution method. Pre-warm the medium to 37°C. |
| Inconsistent experimental results | Instability of the inhibitor in the experimental solution. | Prepare fresh working solutions for each experiment. Assess the stability of the inhibitor in your specific experimental buffer or medium (see Experimental Protocols section). Consider using serum instead of plasma if enzymatic degradation is suspected. |
| Loss of inhibitor potency over time | Degradation of the stock solution. | Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term storage. Periodically check the purity of your stock solution using HPLC. |
| No or weak biological effect | Incorrect concentration due to precipitation or degradation. | Visually inspect for precipitation under a microscope. Perform a stability check of the compound under your experimental conditions. Confirm the concentration of your stock solution. |
Quantitative Data Summary
The following table summarizes solubility and stability data for two well-characterized HDAC inhibitors, Vorinostat (a hydroxamic acid) and Panobinostat (a cinnamic acid hydroxamate). This data can serve as a reference for handling similar classes of compounds.
| Compound | Solvent | Solubility | Storage & Stability Notes |
| Vorinostat (SAHA) | DMSO | 66 mg/mL | Solid is stable at -20°C. Unstable in human plasma but stable in human serum for over a year at -70°C after three freeze-thaw cycles.[3][4] |
| Ethanol | 2 mg/mL (with slight warming) | ||
| Water | Very poorly soluble (~20-50 µM) | ||
| Panobinostat (LBH589) | DMSO | 33 mg/mL | Solid is stable for at least two years at -20°C.[2] |
| Ethanol | 3.3 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[2] | |
| Dimethylformamide (DMF) | 50 mg/mL | Stable in human plasma but shows temperature-dependent degradation in mouse plasma. | |
| Aqueous Buffer (PBS, pH 7.2) | ~0.1 mg/mL (in a 1:3 DMF:PBS solution) |
Experimental Protocols
Protocol: Assessing the Stability of an HDAC Inhibitor in Solution using HPLC
This protocol outlines a general method to determine the stability of an HDAC inhibitor in a specific solution (e.g., cell culture medium, buffer) over time.
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of the HDAC inhibitor in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the test solution (e.g., cell culture medium with 10% FBS) to the final working concentration (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the working solution into several vials.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis. The t=0 sample should be processed immediately after preparation.
-
-
Sample Preparation for HPLC:
-
For samples in protein-containing solutions (e.g., cell culture medium), precipitate the proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a suitable HPLC system equipped with a C18 column and a UV or mass spectrometry (MS) detector.
-
Develop a gradient elution method to separate the parent compound from potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
From this plot, you can determine the rate of degradation and the half-life of the inhibitor under the tested conditions.
-
Visualizations
Caption: Workflow for assessing HDAC inhibitor stability in solution.
Caption: Modulation of gene expression by an HDAC inhibitor.
References
- 1. brieflands.com [brieflands.com]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting Hdac-IN-58 toxicity in cells
Welcome to the technical support center for Hdac-IN-58. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of this compound in cell-based experiments. The following sections provide a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during your experiments with this compound.
1. Why are my cells showing high levels of toxicity at lower than expected concentrations of this compound?
Potential Causes:
-
High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to HDAC inhibitors. Some cell lines may be inherently more susceptible to the cytotoxic effects of this compound.
-
Incorrect Concentration Calculation: Errors in calculating the final concentration of this compound in your culture medium can lead to unintended high doses.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Extended Incubation Time: Prolonged exposure to the inhibitor can lead to increased cell death.
Recommended Solutions:
-
Perform a Dose-Response Curve: To determine the optimal concentration for your specific cell line, it is crucial to perform a dose-response experiment. This will help you identify the IC50 (half-maximal inhibitory concentration) and a suitable working concentration.
-
Verify Calculations and Dilutions: Double-check all calculations and dilution steps to ensure the accuracy of the final this compound concentration.
-
Include a Solvent Control: Always include a vehicle-only control (e.g., media with the same concentration of DMSO used for this compound) to assess the toxicity of the solvent itself.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the shortest incubation time required to achieve the desired biological effect while minimizing off-target toxicity.
2. I am not observing the expected biological effect (e.g., cell cycle arrest, apoptosis) after treating my cells with this compound. What could be the reason?
Potential Causes:
-
Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response in your cell line.
-
Cell Line Resistance: Some cell lines may possess intrinsic or acquired resistance mechanisms to HDAC inhibitors.
-
Incorrect Assay Timing: The biological effect you are measuring may occur at a different time point than when you are performing the assay.
-
Inhibitor Inactivity: The this compound may have degraded due to improper storage or handling.
Recommended Solutions:
-
Increase the Concentration: Based on your initial dose-response curve, try testing higher concentrations of this compound.
-
Use a Different Cell Line: If possible, test the inhibitor on a cell line known to be sensitive to HDAC inhibitors to confirm its activity.
-
Perform a Time-Course Experiment: Analyze the desired biological endpoint at multiple time points after treatment to identify the optimal window for observation.
-
Check Inhibitor Integrity: Ensure that this compound has been stored correctly according to the manufacturer's instructions. If in doubt, use a fresh stock of the inhibitor.
3. My cells are showing unusual morphological changes that are not typical of apoptosis. What is happening?
Potential Causes:
-
Induction of Autophagy: HDAC inhibitors have been shown to induce autophagy, a cellular self-degradation process, which can lead to distinct morphological changes, such as the formation of large vacuoles.[1][2]
-
Induction of Senescence: At certain concentrations, HDAC inhibitors can induce a state of irreversible cell cycle arrest known as senescence, which is characterized by a flattened and enlarged cell morphology.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to unexpected cellular phenotypes.
Recommended Solutions:
-
Assess Autophagy Markers: To determine if autophagy is being induced, you can perform western blotting for key autophagy markers like LC3-II or use fluorescent reporters to visualize autophagosomes.
-
Perform Senescence Assays: Senescence can be detected by staining for senescence-associated β-galactosidase activity.
-
Lower the Concentration: If off-target effects are suspected, reducing the concentration of this compound may help to mitigate these effects while still observing the desired on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is an HDAC inhibitor. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[3] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Q2: How does this compound induce cell cycle arrest and apoptosis?
A2: HDAC inhibitors can induce cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors such as p21.[5][6] p21 can inhibit the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression, often at the G1/S or G2/M phase.[5] Apoptosis can be induced through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspases.[8]
Q3: Does this compound affect the p53 pathway?
A3: Yes, HDAC inhibitors are known to interact with the p53 pathway. They can lead to the acetylation of p53, which can increase its stability and transcriptional activity.[9] Activated p53 can then induce the expression of its target genes, including p21, leading to cell cycle arrest, and pro-apoptotic proteins, leading to cell death.[10] However, it's important to note that HDAC inhibitors can also induce p21 and apoptosis in a p53-independent manner.[11]
Q4: What are some common off-target effects of HDAC inhibitors?
A4: Besides histones, HDACs have many non-histone protein substrates.[12] Therefore, HDAC inhibitors can affect a wide range of cellular processes. Common off-target effects can include the induction of autophagy and senescence, as mentioned in the troubleshooting guide. At higher concentrations, broader cellular stress responses may be activated.
Data Presentation
Table 1: General Concentration Ranges of HDAC Inhibitors for In Vitro Studies
| Parameter | Concentration Range | Notes |
| Initial Screening | 1 nM - 100 µM | A wide range is recommended for initial dose-response experiments to determine the IC50. |
| Working Concentration | 0.1 x IC50 - 10 x IC50 | The working concentration should be optimized based on the specific cell line and desired biological outcome. |
| Solvent Control | Same as highest drug concentration | The concentration of the solvent (e.g., DMSO) should be kept constant across all treatment groups and should not exceed 0.1-0.5% (v/v). |
Table 2: Expected Outcomes of Common Toxicity Assays
| Assay | Principle | Expected Outcome with this compound Treatment |
| MTT/XTT Assay | Measures metabolic activity of viable cells.[13] | Decrease in signal, indicating reduced cell viability. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye.[14] | Increase in the percentage of blue-stained (non-viable) cells. |
| Annexin V Staining | Detects externalization of phosphatidylserine in early apoptosis. | Increase in the percentage of Annexin V-positive cells. |
| Caspase Activity Assay | Measures the activity of executioner caspases (e.g., caspase-3/7).[15] | Increase in caspase activity. |
| Propidium Iodide Staining | Stains DNA; used for cell cycle analysis.[16] | Accumulation of cells in G1/S or G2/M phase; appearance of a sub-G1 peak indicating apoptotic cells with fragmented DNA. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[4] Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[16]
Visualizations
Caption: Troubleshooting workflow for this compound toxicity.
Caption: Simplified signaling pathway of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - ProQuest [proquest.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Technical Support Center: Hdac-IN-58 In Vivo Efficacy
Disclaimer: Information on a specific molecule designated "Hdac-IN-58" is not publicly available. This technical support guide is based on the general characteristics and challenges associated with novel histone deacetylase (HDAC) inhibitors in preclinical in vivo studies. The data and protocols provided are illustrative and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with a novel HDAC inhibitor like this compound for in vivo experiments.
Q1: What is the general mechanism of action for this compound?
A1: this compound is a presumed histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2] By inhibiting HDACs, this compound is expected to increase the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression.[1][3] This can result in the re-expression of tumor suppressor genes and the downregulation of oncogenes, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][4][5] Additionally, HDAC inhibitors can affect the acetylation status and function of non-histone proteins involved in various cellular processes.[4]
Q2: What are the common challenges in formulating this compound for in vivo studies?
A2: A common challenge with novel small molecule inhibitors, including many HDAC inhibitors, is poor aqueous solubility.[6] This can make it difficult to prepare formulations suitable for in vivo administration that allow for adequate bioavailability.[6][7] Finding a vehicle that solubilizes the compound without causing toxicity in the animal model is a critical step.
Q3: What are the potential in vivo toxicities associated with this compound?
A3: While HDAC inhibitors are generally more toxic to cancer cells than normal cells, in vivo toxicities can occur.[8] Common toxicities observed with HDAC inhibitors include hematological effects such as thrombocytopenia, neutropenia, and anemia, which are typically transient and reversible.[9] Other potential side effects can include fatigue, nausea, and cardiac effects, depending on the specific inhibitor and its selectivity.[9] Careful dose-escalation studies are necessary to determine the maximum tolerated dose (MTD).
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The in vivo efficacy of this compound can be assessed through several methods. In xenograft or syngeneic tumor models, efficacy is primarily determined by measuring tumor volume over time and comparing it to vehicle-treated control groups. At the end of the study, tumors can be excised and weighed. Pharmacodynamic markers, such as histone acetylation levels in tumor tissue or peripheral blood mononuclear cells (PBMCs), can also be measured to confirm target engagement.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with novel HDAC inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | The compound has low aqueous solubility. | - Test a panel of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, Tween 80, Solutol HS 15).- Prepare a formulation as a suspension using vehicles like 0.5% methylcellulose or carboxymethylcellulose.- Explore nanoformulation strategies to improve solubility and bioavailability.[10] |
| Low In Vivo Efficacy | - Inadequate drug exposure at the tumor site.- Poor pharmacokinetic properties (e.g., rapid clearance).- The tumor model is resistant to HDAC inhibition. | - Perform pharmacokinetic studies to determine Cmax, T1/2, and AUC.- Increase the dosing frequency or concentration, guided by toxicity studies.- Confirm target engagement by measuring histone acetylation in tumor tissue.- Consider combination therapy with other anti-cancer agents.[11][12] |
| Observed Toxicity in Animal Models | The administered dose is above the maximum tolerated dose (MTD). | - Perform a dose-escalation study to determine the MTD.- Reduce the dose or the frequency of administration.- Monitor animal health closely (body weight, clinical signs). |
| Precipitation of Compound Upon Injection | The formulation is not stable, or the compound precipitates when it comes into contact with physiological fluids. | - Ensure the formulation is clear and free of particulates before injection.- Adjust the formulation components to improve stability.- Consider a different route of administration (e.g., oral gavage instead of intraperitoneal injection if solubility is a major issue). |
Experimental Protocols
Below are generalized protocols for the formulation and in vivo administration of a novel HDAC inhibitor. These should be optimized for the specific properties of this compound.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear, injectable solution or a homogenous suspension of this compound.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Saline, Tween 80)
-
Sterile, pyrogen-free vials
-
Sonicator
-
Vortex mixer
Procedure (Example for a Solution):
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add the co-solvents (e.g., PEG300, Tween 80) in the desired ratio, mixing thoroughly after each addition.
-
Finally, add saline to reach the final desired concentration, ensuring the solution remains clear.
-
Visually inspect the final formulation for any precipitation.
Example Formulation Ratios (to be tested):
| Component | Formulation 1 | Formulation 2 |
|---|---|---|
| DMSO | 10% | 5% |
| PEG300 | 40% | - |
| Tween 80 | - | 10% |
| Saline | 50% | 85% |
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or a Matrigel mixture) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound formulation or vehicle control at the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and general health 2-3 times per week as a measure of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., Western blot for histone acetylation).
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for an in vivo efficacy study.
Troubleshooting Logic for Low Efficacy
Caption: Troubleshooting low in vivo efficacy.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HDAC Inhibition Enhances the In Vivo Efficacy of MEK Inhibitor Therapy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor pre-treatment enhances the efficacy of DNA-interacting chemotherapeutic drugs in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in Hdac-IN-58 experiments
A Note on Compound Identification: The identifier "Hdac-IN-58" is associated with some ambiguity in commercially available sources. While some suppliers link it to a specific HDAC6 inhibitor, others provide conflicting chemical information. This guide will focus on the well-characterized compound N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide , also referred to in scientific literature as compound 19i , which may be related to or the intended compound for "this compound". Researchers should verify the identity of their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide (compound 19i)?
A1: N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide is a histone deacetylase (HDAC) inhibitor. It functions by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and various cellular processes.
Q2: What is the isoform selectivity of N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide (compound 19i)?
A2: Based on available data, compound 19i exhibits a distinct selectivity profile, with potent inhibition of specific HDAC isoforms. Its inhibitory activity is most pronounced against HDAC4 and HDAC5.
Q3: What are the common applications of this inhibitor in research?
A3: This inhibitor is utilized in cancer research to investigate the role of HDACs in tumor growth, proliferation, and drug resistance. It has been studied for its cytotoxic effects on various cancer cell lines. Given the role of specific HDAC isoforms in other diseases, it may also be used in studies related to neurodegenerative and inflammatory conditions.
Q4: How should I prepare and store stock solutions of N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide (compound 19i)?
A4: It is recommended to dissolve the compound in DMSO to prepare a stock solution. For short-term storage, the DMSO stock solution can be kept at 4°C for up to two weeks. For long-term storage, it is advisable to store the solution at -80°C for up to six months. The powdered form of the compound is stable for at least two years when stored at -20°C.
Troubleshooting Guides
Issue 1: Low or No Observed Cellular Activity
Possible Cause 1: Inadequate Compound Concentration.
-
Solution: The effective concentration can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Published studies have used concentrations in the range of 0.5 µM to 5 µM.
Possible Cause 2: Compound Instability in Culture Media.
-
Solution: Prepare fresh dilutions of the inhibitor in your cell culture medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions.
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors. This can be due to various factors, including the expression of drug efflux pumps. Consider using a different cell line or investigating potential resistance mechanisms.
Issue 2: High Cellular Toxicity or Off-Target Effects
Possible Cause 1: Excessive Compound Concentration.
-
Solution: High concentrations of HDAC inhibitors can lead to broad, non-specific effects and cytotoxicity. Lower the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your cell line.
Possible Cause 2: Off-Target Effects.
-
Solution: While this compound has a defined selectivity profile, off-target effects are possible, especially at higher concentrations. Benzamide and hydroxamate-based HDAC inhibitors have been reported to have off-target interactions. If you suspect off-target effects, consider using another HDAC inhibitor with a different chemical scaffold for comparison or employing genetic approaches (e.g., siRNA) to validate your findings.
Issue 3: Inconsistent Results in Western Blotting for Acetylated Proteins
Possible Cause 1: Suboptimal Antibody.
-
Solution: Ensure you are using a validated antibody for the specific acetylated protein of interest (e.g., acetyl-α-tubulin, acetyl-histone H3). Check the antibody datasheet for recommended applications and dilutions.
Possible Cause 2: Timing of Cell Lysis.
-
Solution: The induction of protein acetylation can be a dynamic process. Perform a time-course experiment to determine the optimal time point for observing maximum acetylation after treatment with the inhibitor.
Possible Cause 3: Issues with Protein Extraction or Sample Preparation.
-
Solution: Use a lysis buffer containing a potent HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) to prevent deacetylation during sample processing. Ensure that protein samples are handled on ice to minimize enzymatic activity.
Quantitative Data
Table 1: In Vitro HDAC Isoform Selectivity of Compound 19i
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 320 |
| HDAC2 | 881 |
| HDAC4 | 11.9 |
| HDAC5 | 4.22 |
| HDAC6 | 55.7 |
| HDAC8 | 1278 |
| HDAC11 | >10,000 |
Table 2: Cytotoxicity of Compound 19i in Urothelial Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| VM-CUB1 | 24h | >5 |
| 48h | ~2 | |
| 72h | <2 | |
| UM-UC-3 | 24h | >5 |
| 48h | ~2 | |
| 72h | <2 | |
| 639-V | 24h | >5 |
| 48h | >2 | |
| 72h | ~2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide in fresh culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Acetylated Proteins
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the inhibitor for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., 1 µM Trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-acetyl-α-tubulin or anti-acetyl-histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: General signaling pathway of HDAC inhibitor action.
Hdac-IN-58 experimental controls and validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of Hdac-IN-58, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates. A primary and well-established substrate of HDAC6 is α-tubulin.[1][2][3] Increased acetylation of α-tubulin affects microtubule dynamics, which can impact cellular processes such as cell migration and intracellular transport.[3] HDAC6 inhibition has also been linked to the acetylation of other non-histone proteins like Hsp90, which can affect the stability of its client proteins.[4][5]
Q2: How can I confirm that this compound is active in my cells?
A2: The most common method to confirm the activity of this compound is to measure the acetylation level of its primary substrate, α-tubulin, via Western blotting.[3][6][7] A successful treatment will show a significant increase in acetylated α-tubulin levels compared to a vehicle-treated control. It is also advisable to check the acetylation levels of a substrate for class I HDACs, such as histone H3, to confirm the selectivity of this compound for HDAC6.[6] A selective HDAC6 inhibitor should not significantly increase histone H3 acetylation at concentrations where it robustly increases α-tubulin acetylation.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[8] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. The final DMSO concentration in the cell culture should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[9][10] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What are potential off-target effects of this compound?
A4: While this compound is designed as a selective HDAC6 inhibitor, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[4] Some studies on other hydroxamate-based HDAC inhibitors have identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a potential off-target. It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No increase in α-tubulin acetylation | Inactive compound: Improper storage or handling may have degraded the inhibitor. | Ensure this compound has been stored correctly. Prepare fresh stock solutions. |
| Insufficient concentration: The concentration of this compound may be too low to inhibit HDAC6 effectively in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your experimental system. | |
| Short incubation time: The treatment duration may not be sufficient to observe a significant increase in acetylation. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation time. | |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While unlikely for most cell lines, ensure proper dissolution in DMSO and adequate mixing in the culture medium. | |
| Cell death observed in control group | DMSO toxicity: The concentration of the DMSO vehicle may be too high for your cells. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[9][10] Run a vehicle-only control with the same DMSO concentration as your treated samples. |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inhibitor precipitation: The inhibitor may be precipitating out of the culture medium upon dilution from the DMSO stock. | Visually inspect the medium for any precipitation after adding the inhibitor. If precipitation occurs, try preparing an intermediate dilution in a serum-free medium before adding to the final culture. | |
| Changes in histone acetylation observed | Loss of selectivity: The concentration of this compound used may be too high, leading to inhibition of other HDAC isoforms. | Use a lower concentration of this compound. Perform a dose-response curve and select a concentration that gives robust α-tubulin acetylation without significantly affecting histone H3 acetylation. |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin and Histone H3 Acetylation
This protocol is designed to validate the in-cell activity and selectivity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a vehicle-only control (same final concentration of DMSO). Treat the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against acetylated-α-tubulin and acetylated-histone H3. Also, probe for total α-tubulin and total histone H3 as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Cell culture medium and supplements
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[11][12]
Signaling Pathways and Workflows
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and downstream effects.
Caption: A typical experimental workflow for validating the effects of this compound.
Caption: A logical flow for troubleshooting lack of this compound activity.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a novel HDACi structure that inhibits the proliferation of ovarian cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hdac-IN-58 and Other Potent HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research and drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target. Its primary cytoplasmic localization and principal role in deacetylating non-histone proteins, such as α-tubulin, distinguish it from other HDAC isoforms. This unique function implicates HDAC6 in a variety of cellular processes, including cell motility, protein degradation, and stress responses, making it a focal point for the development of selective inhibitors for various diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of a novel and potent HDAC6 inhibitor, Hdac-IN-58, with other well-established HDAC6 inhibitors: Ricolinostat (ACY-1215), Tubastatin A, and Nexturastat A.
Comparative Potency and Selectivity of HDAC6 Inhibitors
The efficacy of an HDAC inhibitor is determined by its potency (the concentration required to inhibit enzyme activity by 50%, or IC50) and its selectivity for the target isoform over others. High selectivity is often desirable to minimize off-target effects and potential toxicity. The following table summarizes the in vitro inhibitory activities of this compound and its counterparts against HDAC6 and other HDAC isoforms.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity for HDAC6 |
| This compound | 2.06[1][2][3] | - | - | - | Highly selective for HDAC6 |
| Ricolinostat (ACY-1215) | 5[4][5][6] | 58[4][5] | 48[4][5] | 51[4][5] | >10-fold selective over Class I HDACs[6] |
| Tubastatin A | 15[7][8] | >1000-fold less active | >1000-fold less active | >1000-fold less active | Highly selective for HDAC6 over other isoforms (except HDAC8, ~57-fold)[7][8] |
| Nexturastat A | 5[9][10] | 600-fold less active[11] | 1380-fold less active[11] | 1330-fold less active[11] | >190-fold selective over other HDACs[10] |
This compound demonstrates exceptional potency against HDAC6 with an IC50 value of 2.06 nM. While direct comparative data for other HDAC isoforms were not available in the initial search, its description as an "HDAC6-specific" inhibitor suggests a high degree of selectivity. Ricolinostat and Nexturastat A also exhibit potent HDAC6 inhibition with IC50 values in the low nanomolar range and show significant selectivity over class I HDACs. Tubastatin A is another highly selective inhibitor, albeit with a slightly higher IC50 for HDAC6 compared to the others.
Key Signaling Pathway: HDAC6 and Microtubule Dynamics
HDAC6 plays a crucial role in regulating the cytoskeleton by deacetylating α-tubulin, a key component of microtubules. Acetylation of α-tubulin is associated with stable microtubules, while deacetylation leads to more dynamic and less stable microtubules. This regulation of microtubule dynamics is critical for various cellular functions, including cell migration, intracellular transport, and cell division. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impact these processes and is a key mechanism of action for the therapeutic effects of HDAC6 inhibitors.
Caption: HDAC6 deacetylates α-tubulin, promoting microtubule instability.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below is a representative protocol for an in vitro fluorometric assay to determine the IC50 of an HDAC6 inhibitor.
Protocol: In Vitro Fluorometric HDAC6 Activity Assay
This protocol is a generalized procedure based on commercially available HDAC assay kits and published methodologies.
1. Materials and Reagents:
-
Recombinant human HDAC6 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., containing a protease like trypsin)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorometric microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control in HDAC assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well black microplate, add the diluted inhibitors to the respective wells. Include wells with assay buffer and DMSO as a negative control (100% activity) and wells with a high concentration of the positive control inhibitor for background fluorescence.
-
Add the recombinant HDAC6 enzyme to all wells except for the no-enzyme control wells.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
3. Data Analysis:
-
Subtract the background fluorescence (from wells with the positive control inhibitor) from all other readings.
-
Normalize the data by setting the fluorescence of the negative control (DMSO) to 100% activity and the fluorescence of the no-enzyme control to 0% activity.
-
Plot the percentage of HDAC6 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for HDAC Inhibitor Evaluation
The discovery and development of a novel HDAC inhibitor involves a multi-step process, from initial screening to in vivo validation. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for the evaluation of HDAC inhibitors.
Conclusion
This compound stands out as a highly potent HDAC6 inhibitor with an IC50 in the low nanomolar range, positioning it as a valuable tool for preclinical research. Its potency is comparable to or greater than other well-characterized HDAC6 inhibitors such as Ricolinostat, Tubastatin A, and Nexturastat A. The high selectivity of these compounds for HDAC6 over other HDAC isoforms is a critical feature that may translate to a more favorable safety profile in therapeutic applications. The provided experimental protocol and workflow offer a framework for the consistent and comprehensive evaluation of these and other novel HDAC inhibitors. Further studies are warranted to fully characterize the biological effects of this compound in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. epigentek.com [epigentek.com]
- 3. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validating Hdac-IN-58's Specificity for HDAC6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac-IN-58 with other selective Histone Deacetylase 6 (HDAC6) inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate experimental workflows and signaling pathways.
Comparative Analysis of HDAC6 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 values) of this compound and alternative HDAC6 inhibitors against various HDAC isoforms. This data is crucial for evaluating the specificity of these compounds. Lower IC50 values indicate higher potency. The selectivity for HDAC6 is determined by comparing its IC50 value against that of other HDAC isoforms.
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Other HDACs (nM) | Selectivity Notes |
| This compound | 2.06[1][2] | Data not available | Data not available | Data not available | Data not available | Data not available | Stated to have HDAC6-specific inhibition activity, but a full selectivity panel is not publicly available. |
| Ricolinostat (ACY-1215) | 5[3] | 58[3] | 48[3] | 51[3] | 100 | Minimal activity against HDAC4, 5, 7, 9, 11, Sirtuin1, and Sirtuin2 (IC50 > 1μM)[4] | Over 10-fold more selective for HDAC6 than class I HDACs[4] |
| Tubastatin A | 15[1] | >10,000 | >10,000 | >10,000 | 855 | >10,000 for other isoforms | Over 1000-fold more selective against most other HDACs, except for HDAC8 (57-fold)[1] |
| Nexturastat A | 5[5] | 3000 | 6900 | 6650 | Data not available | >190-fold selectivity over other HDACs | 600-fold, 1380-fold, and 1330-fold less active against HDAC1, 2, and 3, respectively[6] |
Experimental Protocols for Validating HDAC6 Specificity
The validation of HDAC6 inhibitor specificity relies on a combination of biochemical and cell-based assays. These experiments are designed to quantify the inhibitor's potency against the target enzyme and assess its effects on specific cellular substrates.
Biochemical Assay: In Vitro HDAC Inhibition Profiling
This assay directly measures the inhibitory activity of a compound against a panel of purified recombinant HDAC isoforms.
Objective: To determine the IC50 values of the test compound for various HDAC enzymes.
Materials:
-
Purified, full-length recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC Developer (containing a protease, like trypsin, to cleave the deacetylated substrate).
-
Test compound (e.g., this compound) and reference compounds (e.g., Trichostatin A as a pan-HDAC inhibitor).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the diluted test compound, and the recombinant HDAC enzyme.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and develop the fluorescent signal by adding the HDAC developer solution.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Western Blot Analysis of α-tubulin Acetylation
This assay provides evidence of target engagement in a cellular context. HDAC6 is the primary deacetylase for α-tubulin, a component of microtubules. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by western blotting.
Objective: To assess the ability of the test compound to selectively increase the acetylation of α-tubulin without affecting the acetylation of histone proteins (a marker for Class I HDAC inhibition).
Materials:
-
Cell line (e.g., human cancer cell line like HeLa or a neuronal cell line).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) and control compounds (e.g., a pan-HDAC inhibitor like Trichostatin A).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-acetylated-Histone H3 (as a marker for Class I HDAC inhibition), and anti-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and control compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of acetylated α-tubulin and acetylated Histone H3, normalized to their respective total protein loading controls.
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow for validating HDAC6 specificity and the signaling pathway affected by HDAC6 inhibition.
References
Cross-Validation of HDAC Inhibition: A Comparative Guide to a Selective HDAC1 Inhibitor (HDAC1-IN) and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for studying the function of Histone Deacetylase 1 (HDAC1): a selective small molecule inhibitor (represented here as HDAC1-IN, in lieu of specific data for Hdac-IN-58) and targeted small interfering RNA (siRNA).
The validation of a specific protein's role in cellular processes is fundamental to drug discovery and basic research. When employing a small molecule inhibitor, it is crucial to confirm that the observed effects are a direct result of targeting the intended protein and not due to off-target activities. Cross-validation with a genetic knockdown approach, such as siRNA, provides a robust method to substantiate the inhibitor's specificity and on-target effects. This guide outlines the comparative data and experimental protocols for such a cross-validation strategy focused on HDAC1.
Data Presentation: Comparative Effects of HDAC1-IN and HDAC1 siRNA
The following tables summarize the expected quantitative outcomes from treating cells with a selective HDAC1 inhibitor versus transfecting them with HDAC1-targeting siRNA. These values are representative of typical results found in published literature.
| Parameter | HDAC1 Inhibitor (HDAC1-IN) | HDAC1 siRNA | Control (Vehicle/Scrambled siRNA) | Reference |
| HDAC1 Protein Expression | No significant change | ~70-90% decrease | No significant change | [1][2][3] |
| HDAC1 mRNA Expression | No significant change | ~70-90% decrease | No significant change | [1][4] |
| Global Histone H3 Acetylation | Significant increase | Significant increase | Basal level | [4][5] |
| Global Histone H4 Acetylation | Significant increase | Significant increase | Basal level | [4] |
| Cell Proliferation | Significant decrease | Significant decrease | Normal proliferation | [3][4] |
| Apoptosis Rate | Significant increase | Significant increase | Basal level | [4] |
| p21 (CDKN1A) Expression | Upregulation | Upregulation | Basal level | [5][6] |
Table 1: Comparison of Molecular and Cellular Effects. This table highlights the expected convergent and divergent outcomes of chemical inhibition versus genetic knockdown of HDAC1. A key distinction is that while both methods lead to similar downstream functional consequences, only siRNA directly reduces the expression of the HDAC1 protein and its corresponding mRNA.
| Parameter | HDAC1 Inhibitor (HDAC1-IN) | HDAC1 siRNA | Reference |
| Mechanism of Action | Reversible or irreversible binding to the catalytic site, inhibiting deacetylase activity. | Post-transcriptional gene silencing by degrading target mRNA. | [7][8] |
| Onset of Action | Rapid (minutes to hours). | Slower (24-72 hours to achieve maximal knockdown). | [9] |
| Duration of Effect | Dependent on compound half-life and cellular washout. | Transient, typically lasting 3-7 days. | |
| Specificity | Potential for off-target effects on other HDAC isoforms or unrelated proteins. | Highly specific to the target mRNA sequence, but can have off-target effects due to partial sequence homology. | [10] |
| Compensation | May not affect the expression of other HDACs. | Knockdown of one isoform may lead to compensatory upregulation of other isoforms (e.g., HDAC2). | [6] |
Table 2: Comparison of Methodological Characteristics. This table outlines the intrinsic differences between the two techniques, which are important considerations when designing experiments and interpreting results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their own cross-validation studies.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HeLa, HCT116, or A549 are commonly used.
-
HDAC1-IN Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of HDAC1-IN in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of HDAC1-IN or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
siRNA Transfection
-
siRNA: Use a pool of 3-5 validated siRNA duplexes targeting different regions of the human HDAC1 mRNA to minimize off-target effects. A non-targeting (scrambled) siRNA should be used as a negative control.
-
Transfection Reagent: Use a lipid-based transfection reagent such as Lipofectamine RNAiMAX according to the manufacturer's instructions.
-
Protocol:
-
Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA (e.g., 100 nM final concentration) and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate cells for 48-72 hours before harvesting for analysis.[9]
-
Western Blot Analysis
-
Purpose: To assess protein expression levels of HDAC1 and acetylation status of histones.
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HDAC1, Acetyl-Histone H3, Acetyl-Histone H4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[2][4]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression level of HDAC1.
-
Protocol:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for HDAC1 and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]
-
Cell Proliferation Assay (MTT Assay)
-
Purpose: To assess the effect on cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate and treat with HDAC1-IN or transfect with siRNA as described above.
-
At the desired time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Apoptosis Assay (TUNEL Assay)
-
Purpose: To detect DNA fragmentation associated with apoptosis.
-
Protocol:
-
Treat or transfect cells as described previously.
-
Fix and permeabilize the cells.
-
Perform the TUNEL assay using a commercial kit according to the manufacturer's instructions, which involves labeling the 3'-OH ends of DNA fragments with fluorescently labeled dUTP.
-
Analyze the cells by fluorescence microscopy or flow cytometry.[4]
-
Mandatory Visualizations
The following diagrams illustrate the conceptual framework and experimental workflow for the cross-validation of an HDAC inhibitor with siRNA.
Figure 1: Mechanism of Action Comparison. This diagram illustrates the distinct points of intervention for a chemical inhibitor (HDAC1-IN) and siRNA in the HDAC1 pathway, from gene expression to protein function.
Figure 2: Experimental Workflow. This flowchart outlines the key steps in a cross-validation experiment, from cell culture to data analysis, comparing the effects of an HDAC inhibitor and siRNA.
Figure 3: Downstream Signaling Pathways. This diagram depicts the key signaling events following HDAC1 inhibition, leading to cell cycle arrest and apoptosis through both histone and non-histone protein acetylation.
References
- 1. research.monash.edu [research.monash.edu]
- 2. scbt.com [scbt.com]
- 3. Antitumor effects in hepatocarcinoma of isoform-selective inhibition of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HDAC Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four histone deacetylase (HDAC) inhibitors—Vorinostat, Panobinostat, Entinostat, and Ricolinostat—across various cancer cell lines. The information is intended to assist researchers in selecting the appropriate inhibitor for their studies by presenting objective data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In cancer cells, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. By inhibiting HDACs, these drugs can lead to the re-expression of these genes, resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.
The inhibitors discussed in this guide represent different classes and selectivities:
-
Vorinostat (SAHA): A pan-HDAC inhibitor that targets class I, II, and IV HDACs.
-
Panobinostat (LBH589): A potent pan-HDAC inhibitor targeting class I, II, and IV HDACs.
-
Entinostat (MS-275): A class I selective HDAC inhibitor.
-
Ricolinostat (ACY-1215): A selective inhibitor of HDAC6.
Comparative Performance Data
The following tables summarize the in vitro efficacy of Vorinostat, Panobinostat, Entinostat, and Ricolinostat in various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: Comparative IC50 Values of HDAC Inhibitors in Sarcoma and Oral Squamous Carcinoma Cell Lines
| Cell Line | Cancer Type | Vorinostat (μM) | Panobinostat (μM) | Entinostat (μM) | Ricolinostat (μM) |
| SW-982 | Synovial Sarcoma | 8.6 | 0.1 | Not Reported | Not Reported |
| SW-1353 | Chondrosarcoma | 2.0 | 0.02 | Not Reported | Not Reported |
| WSU-HN6 | Oral Squamous Carcinoma | Not Reported | Not Reported | 0.54 | Not Reported |
| WSU-HN12 | Oral Squamous Carcinoma | Not Reported | Not Reported | 23.31 | Not Reported |
Table 2: Comparative IC50 Values of HDAC Inhibitors in Hematological and Lung Cancer Cell Lines
| Cell Line | Cancer Type | Vorinostat (μM) | Panobinostat (μM) | Entinostat (nM) | Ricolinostat (μM) |
| MV4-11 | Leukemia | 0.636 | Not Reported | Not Reported | Not Reported |
| Daudi | Lymphoma | 0.493 | Not Reported | Not Reported | Not Reported |
| WSU-NHL | Lymphoma | Not Reported | Not Reported | Not Reported | 1.97 |
| Hut-78 | Lymphoma | Not Reported | Not Reported | Not Reported | 1.51 |
| Granta-519 | Mantle Cell Lymphoma | Not Reported | Not Reported | Not Reported | 20-64 |
| SCLC cell lines (average) | Small Cell Lung Cancer | Not Reported | <0.01 | 0.3 nM - 29.1 µM | Not Reported |
Table 3: Comparative IC50 Values of HDAC Inhibitors in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Vorinostat (μM) | Panobinostat (μM) | Entinostat (nM) | Ricolinostat (μM) |
| MCF-7 | Breast Adenocarcinoma | 0.685 | Not Reported | Not Reported | Not Reported |
| A549 | Lung Carcinoma | 1.64 | Not Reported | Not Reported | Not Reported |
| MDA-MB-453 | Breast Cancer | Not Reported | Not Reported | Not Reported | Low IC50 |
| MDA-MB-436 | Breast Cancer | Not Reported | Not Reported | Not Reported | High IC50 |
Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time. Direct comparison should be made with caution when data is from different studies.
Effects on Cell Cycle and Apoptosis
HDAC inhibitors exert their anti-cancer effects in part by inducing cell cycle arrest and apoptosis. The following tables summarize the observed effects of the selected inhibitors on these cellular processes.
Table 4: Comparative Effects on Cell Cycle
| Inhibitor | Cell Line(s) | Cancer Type | Observed Effect |
| Vorinostat | SW-982 | Synovial Sarcoma | G1/S phase arrest |
| MCF-7, MDA-MB-231 | Breast Cancer | G2/M phase arrest | |
| Panobinostat | SW-982 | Synovial Sarcoma | G1/S phase arrest |
| Entinostat | WSU-HN6, WSU-HN12 | Oral Squamous Carcinoma | G0/G1 phase arrest |
| NHL cell lines | B-cell Lymphoma | G1 phase arrest | |
| SCLC cell lines | Small Cell Lung Cancer | Shift from G1 to S-phase in synergistic responses with chemotherapy | |
| SKOV-3 | Ovarian Cancer | G2/M phase arrest | |
| Ricolinostat | Lymphoma cell lines | Lymphoma | Increase in G0/G1 phase and sub-G0/G1 peak |
| ESCC cell lines | Esophageal Squamous Cell Carcinoma | G2/M phase arrest |
Table 5: Comparative Effects on Apoptosis
| Inhibitor | Cell Line(s) | Cancer Type | Observed Effect |
| Vorinostat | SW-982, SW-1353 | Sarcoma | Induction of apoptosis (caspase 3/7 activity, PARP cleavage) |
| Panobinostat | SW-982 | Synovial Sarcoma | Induction of apoptosis (caspase 3/7 activity, PARP cleavage) |
| Entinostat | WSU-HN6, WSU-HN12 | Oral Squamous Carcinoma | Substantial tumor apoptosis |
| NHL cell lines | B-cell Lymphoma | Induction of apoptosis | |
| HER2+ breast cancer cells | Breast Cancer | Enhanced apoptosis in combination with lapatinib | |
| Hodgkin lymphoma cells | Hodgkin Lymphoma | Induction of apoptosis | |
| Ricolinostat | Lymphoma cell lines | Lymphoma | Increased apoptosis |
| ESCC cell lines | Esophageal Squamous Cell Carcinoma | Promotion of apoptosis | |
| Breast cancer cells | Breast Cancer | Induction of apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the HDAC inhibitor and incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Protocol:
-
Seed cells and treat with the HDAC inhibitor for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Protocol:
-
Seed cells and treat with the HDAC inhibitor for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, which can also be stained by PI.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of HDAC inhibitors.
Hdac-IN-58: A Potent and Selective HDAC6 Inhibitor for Neurological and Psychiatric Disorders
A comprehensive review of the efficacy, mechanism of action, and experimental data for the novel histone deacetylase 6 (HDAC6) inhibitor, Hdac-IN-58, in comparison to other relevant HDAC inhibitors.
This compound has emerged as a highly potent and selective inhibitor of histone deacetylase 6 (HDAC6), a promising therapeutic target for a range of chronic diseases, including neurodegenerative and psychiatric conditions. This guide provides a detailed comparison of this compound's performance with other HDAC inhibitors, supported by available experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of this compound
This compound demonstrates exceptional potency and selectivity for HDAC6, as evidenced by its low nanomolar IC50 value. A comparison with other established HDAC inhibitors highlights its potential for a more targeted therapeutic effect with a potentially improved safety profile.
| Compound | Target | IC50 (nM) | CAS Number | Molecular Formula |
| This compound | HDAC6 | 2.06 | 2071224-39-8 | C16H13ClF2N4O3S |
| Ricolinostat | HDAC6 | 5 | 1316214-51-3 | C23H23N3O4 |
| Tubastatin A | HDAC6 | 15 | 1309831-92-3 | C25H28N4O3 |
| Vorinostat | Pan-HDAC | 31 (HDAC1) | 149647-78-9 | C14H20N2O3 |
| Panobinostat | Pan-HDAC | 20 (HDAC1) | 404950-80-7 | C21H23N3O2 |
Mechanism of Action: The Role of HDAC6 Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. HDAC6, a class IIb HDAC, is unique in that it is primarily localized in the cytoplasm and has a major role in regulating the acetylation of non-histone proteins, most notably α-tubulin.
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. This has significant downstream effects on cellular processes critical in neurodegenerative diseases, such as improving mitochondrial transport along microtubules, clearing protein aggregates through autophagy, and reducing cellular stress.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and enhanced cellular clearance mechanisms.
Experimental Protocols
The following provides a general methodology for the key in vitro assay used to determine the inhibitory activity of this compound.
In Vitro HDAC6 Enzymatic Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound and reference compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
A serial dilution of this compound and reference compounds is prepared in assay buffer.
-
The recombinant HDAC6 enzyme is diluted in assay buffer to the desired concentration.
-
In a 384-well plate, the HDAC6 enzyme solution is added to each well containing the test compounds or vehicle control.
-
The plate is incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
The fluorogenic HDAC6 substrate is added to all wells to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
The developer solution is added to each well to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
The plate is incubated for a final period (e.g., 15 minutes) at room temperature.
-
The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro determination of this compound IC50 against HDAC6.
Conclusion
This compound is a novel, highly potent, and selective HDAC6 inhibitor. Its distinct pharmacological profile suggests a promising therapeutic candidate for neurodegenerative and psychiatric disorders where HDAC6 dysregulation is implicated. The data presented in this guide, derived from patent literature, provides a strong rationale for further preclinical and clinical investigation of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile to fully elucidate its therapeutic potential.
The Double-Edged Sword of HDAC Inhibition in Neurodegeneration: A Comparative Guide to Pan- and Selective Inhibitors
In the intricate landscape of neurodegenerative disease research, Histone Deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue. By modulating gene expression and protein function through the regulation of acetylation, these molecules offer the potential to combat the multifaceted pathology of diseases like Alzheimer's, Parkinson's, and Huntington's. However, the broad activity of pan-HDAC inhibitors, which target multiple HDAC isoforms, raises concerns about off-target effects and potential toxicity. This has spurred the development of selective HDAC inhibitors, designed to target specific isoforms implicated in disease pathogenesis. This guide provides a comparative overview of pan-HDAC inhibitors and the rationale behind the pursuit of selective inhibitors in the context of neurodegeneration.
While a direct comparison with the specific agent "Hdac-IN-58" is not feasible due to the absence of publicly available data on this compound, this guide will delve into the broader and critically important comparison between pan-HDAC inhibitors and the class of selective HDAC inhibitors, using available preclinical data for representative molecules.
Mechanism of Action: A Tale of Two Strategies
HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and altered protein function. In many neurodegenerative diseases, a state of histone hypoacetylation is observed, contributing to transcriptional dysregulation and neuronal dysfunction.[1] Both pan- and selective HDAC inhibitors aim to counteract this by increasing acetylation levels, but their approaches and potential consequences differ significantly.
Pan-HDAC inhibitors , such as Vorinostat (SAHA) and Trichostatin A (TSA), non-selectively inhibit a broad range of HDAC isoforms.[2] This widespread inhibition can lead to global changes in gene expression, potentially activating neuroprotective pathways and enhancing synaptic plasticity.[3][4] However, this lack of specificity is also their main drawback, as it can result in unintended effects on various cellular processes, raising concerns about long-term safety and tolerability.[5]
Selective HDAC inhibitors , on the other hand, are designed to target specific HDAC isoforms that are thought to be key drivers of neurodegeneration. For instance, HDAC6 has been implicated in regulating microtubule dynamics and protein degradation, processes that are disrupted in many neurodegenerative disorders.[6] Inhibitors targeting specific Class I HDACs, such as HDAC1, HDAC2, and HDAC3, are also under investigation for their roles in memory and neuronal survival.[7][8] The central hypothesis is that by selectively targeting disease-relevant HDACs, therapeutic efficacy can be maximized while minimizing off-target side effects.[9]
Caption: General mechanism of HDAC inhibitors in neurodegeneration.
Comparative Efficacy and Selectivity: A Data-Driven Look
The decision to pursue a pan- or selective HDAC inhibitor strategy is often guided by preclinical data on their efficacy and selectivity. The following tables summarize key quantitative data for representative pan-HDAC inhibitors and examples of selective inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected HDAC Inhibitors
| Compound | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | 3.0-11 | 3.0-11 | 3.0-11 | 4.1 | >10,000 | [10][11] |
| Trichostatin A (TSA) | Pan-HDAC | 1.5 | 1.9 | 2.6 | 0.6 | 120 | [2] |
| Selective Inhibitors | |||||||
| RGFP966 | HDAC3-selective | >10,000 | >10,000 | 80 | >10,000 | >10,000 | [4] |
| Tubastatin A | HDAC6-selective | 1000 | 1000 | >10,000 | 15 | >10,000 | [6] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Table 2: Preclinical Efficacy of HDAC Inhibitors in Neurodegeneration Models
| Compound | Type | Disease Model | Key Findings | Reference |
| Sodium Butyrate | Pan-HDAC | Huntington's Disease (R6/2 mice) | Decreased neurodegenerative phenotype and improved survival. | [5] |
| Vorinostat (SAHA) | Pan-HDAC | Huntington's Disease (R6/2 mice) | Improved motor performance. | [5] |
| Valproic Acid (VPA) | Pan-HDAC | Alzheimer's Disease (APP/PS1 mice) | Rescued memory deficits. | [10] |
| RGFP963 | Class I-selective (HDAC1, 2, 3) | Alzheimer's Disease (APP/PS1 mice) | Increased hippocampal spine density and rescued memory. | [4] |
| BRD6688 | HDAC2-selective | Neurodegeneration (CK-p25 mice) | Enhanced learning and memory. | [7] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are representative protocols for key experiments mentioned in the comparative data.
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) are used.
-
A fluorogenic substrate (e.g., Fluor de Lys®) is incubated with the respective HDAC enzyme in the presence of varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Animal Models of Neurodegeneration and Behavioral Testing
Objective: To evaluate the in vivo efficacy of HDAC inhibitors in preclinical models of neurodegenerative diseases.
Example: Alzheimer's Disease Mouse Model (APP/PS1)
Animal Model: APPswe/PS1dE9 double-transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits.[10]
Treatment Paradigm:
-
Mice receive daily intraperitoneal (i.p.) or oral (p.o.) administration of the test compound or vehicle control for a specified duration (e.g., 4 weeks).
Behavioral Assessment (e.g., Contextual Fear Conditioning):
-
Training: Mice are placed in a novel chamber and receive a mild foot shock paired with an auditory cue.
-
Testing (24 hours later): Mice are returned to the same chamber (context) and the amount of time they spend "freezing" (a fear response) is measured.
-
Improved memory is indicated by a significant increase in freezing time in the drug-treated group compared to the vehicle-treated group.[10]
Caption: Workflow for preclinical evaluation of HDAC inhibitors.
Signaling Pathways: The Divergent Effects of Pan- vs. Selective Inhibition
The broad action of pan-HDAC inhibitors can modulate a wide array of signaling pathways, some of which may be beneficial while others could be detrimental. Selective inhibitors offer the potential to fine-tune this modulation.
Caption: Differential effects of pan- vs. selective HDAC inhibition.
Conclusion: A Path Towards Precision Medicine
The field of HDAC inhibitors for neurodegenerative diseases is at a pivotal juncture. While pan-HDAC inhibitors have demonstrated proof-of-concept for the therapeutic potential of this class of drugs, their broad activity profile presents challenges for clinical translation. The development of selective HDAC inhibitors represents a significant step towards a more targeted and potentially safer therapeutic strategy. By focusing on specific HDAC isoforms that are central to disease pathogenesis, researchers aim to unlock the full potential of HDAC inhibition while minimizing the risk of adverse effects. Future research, including head-to-head preclinical and ultimately clinical comparisons, will be crucial to determine the optimal HDAC inhibition strategy for each specific neurodegenerative condition, paving the way for a new era of precision medicine in neurology.
References
- 1. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Class 1 Histone Deacetylases Reverse Contextual Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
On-Target Efficacy of Panobinostat: A Comparative Analysis
AUSTIN, Texas – In the landscape of epigenetic modulators, the on-target effects of histone deacetylase (HDAC) inhibitors are of paramount importance for their therapeutic efficacy. This guide provides a comparative analysis of Panobinostat (LBH589), a potent pan-HDAC inhibitor, against other classes of HDAC inhibitors, supported by experimental data to confirm its mechanism of action.
Please Note: The initially requested agent, Hdac-IN-58, is not documented in publicly available scientific literature. Therefore, this guide utilizes the well-characterized and clinically relevant pan-HDAC inhibitor, Panobinostat (LBH589), as a representative compound for this class of drugs.
Panobinostat is a hydroxamic acid-based compound that non-selectively inhibits the activity of multiple histone deacetylase enzymes, leading to the hyperacetylation of both histone and non-histone proteins.[1] This epigenetic alteration results in the relaxation of chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[2]
Comparative Efficacy of Panobinostat
To objectively assess the on-target effects of Panobinostat, its performance is compared with a class I-selective inhibitor, Entinostat, and a class II-selective inhibitor, Ricolinostat.
Biochemical Potency
Panobinostat demonstrates potent inhibitory activity across all zinc-dependent HDAC classes (I, II, and IV) at nanomolar concentrations.[3] In enzymatic assays, Panobinostat exhibits low IC50 values across a range of HDAC isoforms, confirming its pan-inhibitory profile.[3]
| Inhibitor | Class | Target HDACs | IC50 (nM) |
| Panobinostat (LBH589) | Pan-HDAC | Class I, II, IV | 2.1 - 531 |
| Entinostat (MS-275) | Class I selective | HDAC1, HDAC3 | 200 - 1,500 |
| Ricolinostat (ACY-1215) | Class IIb selective | HDAC6 | ~5 |
Table 1: Comparative Inhibitory Activity of HDAC Inhibitors against a Panel of HDAC Isoforms. Data compiled from various in vitro enzymatic assays.
Cellular Effects: Histone Acetylation and Cell Viability
The on-target effect of HDAC inhibitors within cells is evidenced by the accumulation of acetylated histones and a reduction in cancer cell viability. Panobinostat treatment leads to a significant increase in the acetylation of histone H3 and H4 in a dose- and time-dependent manner.[4][5] This hyperacetylation correlates with the induction of apoptosis and cell cycle arrest.[6][7]
| Inhibitor | Cell Line | Treatment Concentration | Increase in Acetyl-H3 (Fold Change) | IC50 for Cell Viability (nM) |
| Panobinostat | SW-982 (Synovial Sarcoma) | 0.1 µM | Significant Increase | 100 |
| Panobinostat | SW-1353 (Chondrosarcoma) | 0.02 µM | Significant Increase | 20 |
| Entinostat | Various | µM range | Moderate Increase | µM range |
| Ricolinostat | WSU-NHL (Lymphoma) | 5 µM | Not specified | 1,970 |
Table 2: Comparative Cellular Effects of Panobinostat and Other HDAC Inhibitors. Data extracted from studies on different cancer cell lines. Direct comparative studies under identical conditions are limited.[8][9]
Signaling Pathways and Experimental Workflows
Panobinostat's on-target effects trigger a cascade of downstream events, impacting key signaling pathways involved in cancer progression.
Key Signaling Pathways Modulated by Panobinostat
Panobinostat has been shown to modulate several critical signaling pathways, including:
-
JAK/STAT Pathway: Panobinostat can inhibit the phosphorylation of STAT3, STAT5, and STAT6, leading to the downregulation of survival signals in malignant cells.[5][10]
-
PI3K/AKT/mTOR Pathway: By influencing this pathway, Panobinostat can suppress tumor growth and enhance the sensitivity of cancer cells to other therapies.[11]
-
Apoptosis Pathway: Panobinostat induces apoptosis through both intrinsic and extrinsic pathways, involving the cleavage of caspase-3 and PARP.[7][12]
Caption: Mechanism of Panobinostat action.
Experimental Workflow for On-Target Effect Confirmation
The following workflow outlines a typical experimental approach to confirm the on-target effects of an HDAC inhibitor like Panobinostat.
Caption: Workflow for HDACi on-target validation.
Experimental Protocols
Western Blot for Histone Acetylation
This protocol is used to detect the levels of acetylated histones in cells treated with an HDAC inhibitor.[5]
-
Cell Lysis: Treat cells with the HDAC inhibitor for the desired time and concentration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat - Wikipedia [en.wikipedia.org]
- 7. Panobinostat, a histone deacetylase inhibitor, suppresses leptomeningeal seeding in a medulloblastoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in various diseases, including cancer and neurodegenerative disorders. The development of selective HDAC6 inhibitors is a key focus of current research. A critical aspect of the preclinical and clinical evaluation of these inhibitors is their pharmacokinetic (PK) profile, which dictates their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide provides a comparative overview of the pharmacokinetic profiles of three prominent HDAC6 inhibitors: Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Nexturastat A, supported by available experimental data.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Ricolinostat and Citarinostat based on preclinical and clinical studies. Due to the limited availability of published preclinical pharmacokinetic data for Nexturastat A, it has been omitted from this direct comparison table.
| Parameter | Ricolinostat (ACY-1215) - Preclinical (Mouse) | Citarinostat (ACY-241) - Clinical (Human) |
| Dose & Route | 50 mg/kg, intraperitoneal | 180, 360, 480 mg, oral |
| Tmax (Time to Peak Concentration) | ~4 hours[1] | Not explicitly stated |
| Cmax (Peak Plasma Concentration) | Not explicitly stated | Dose-dependent increase up to 360 mg |
| AUC (Area Under the Curve) | Not explicitly stated | Dose-dependent increase up to 360 mg |
| Bioavailability | Not explicitly stated | Not applicable (oral administration in humans) |
Experimental Protocols
A comprehensive understanding of the experimental methodologies used to generate pharmacokinetic data is crucial for data interpretation and comparison. Below are detailed protocols for key experiments typically employed in the pharmacokinetic characterization of HDAC6 inhibitors.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an HDAC6 inhibitor in a preclinical mouse model.
Methodology:
-
Animal Model: Male SCID mice are commonly used for xenograft studies.
-
Drug Administration: The HDAC6 inhibitor (e.g., Ricolinostat) is formulated in a suitable vehicle (e.g., 10% DMSO in 5% dextrose in water) and administered via the desired route, typically intraperitoneal (IP) or oral (PO) gavage.
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from a consistent site (e.g., retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method (UPLC-MS/MS): The concentration of the HDAC6 inhibitor in the plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. A detailed protocol for this method is provided below.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).
UPLC-MS/MS Method for Quantification in Plasma
Objective: To accurately and precisely quantify the concentration of an HDAC6 inhibitor in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (a compound with similar chemical properties to the analyte).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Mobile Phase A: Water with 0.1% formic acid (for protonation of the analyte).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: The percentage of Mobile Phase B is gradually increased over a set time to elute the compound of interest. A typical gradient might start at 5% B, ramp up to 95% B, hold for a short period, and then return to initial conditions for column re-equilibration.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for these types of molecules.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.
-
Optimization: The mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) are optimized for the specific HDAC6 inhibitor and internal standard to achieve the best signal intensity.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of a series of calibration standards.
-
The concentration of the HDAC6 inhibitor in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of HDAC6 inhibitors and the workflow for their pharmacokinetic analysis, the following diagrams are provided.
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
References
Safety Operating Guide
Proper Disposal of Hdac-IN-58: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Hdac-IN-58 are paramount for ensuring laboratory safety and environmental protection. As a novel histone deacetylase (HDAC) inhibitor, this compound is a valuable tool in research, but its bioactive nature necessitates stringent disposal protocols. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be handled as a potent, potentially cytotoxic agent.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Double gloves (nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Respiratory protection (e.g., a fume hood)
Spill Management: In the event of a spill, immediately alert personnel in the area. Small spills of less than 5 ml or 5 g can be managed by trained personnel using a spill kit containing absorbent materials.[1] For larger spills, evacuate the area and contact the designated emergency response team. All materials used for spill cleanup must be disposed of as cytotoxic waste.[1][2]
Quantitative Data for Hazard Assessment
The following table outlines the kind of quantitative data typically found in an SDS, which is crucial for a full risk assessment. Researchers should consult the specific SDS for this compound to populate these fields.
| Data Point | Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data not available in current search | Indicates acute toxicity. A low LD50 value signifies high toxicity, requiring more stringent containment and disposal. |
| Carcinogenicity | Suspected or confirmed to have genotoxic, mutagenic, or teratogenic effects.[1] | Determines if the waste must be managed as carcinogenic, often requiring specific labeling and disposal routes. |
| Ecotoxicity | Data not available in current search | Informs the potential environmental impact and the need to prevent release into aquatic or terrestrial ecosystems. |
| Chemical Stability | Decomposes under specific conditions (e.g., heat). | Dictates safe storage conditions for waste and identifies incompatible materials to avoid hazardous reactions. |
Step-by-Step Disposal Procedure
The disposal of this compound and contaminated materials must follow institutional and regulatory guidelines for cytotoxic or hazardous waste.[3][4][5]
-
Segregation at the Source: All waste contaminated with this compound must be segregated from regular laboratory trash. This includes:
-
Waste Containerization:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1][6] These containers are often color-coded, for instance, with a purple lid in the UK or may require a specific "cytotoxic" label.[6]
-
Solid Waste: Non-sharp solid waste should be collected in a leak-proof, clearly labeled container.[1] This container should be lined with a durable plastic bag. In many jurisdictions, this waste stream is identified with specific colors, such as red or purple.[1][3]
-
Liquid Waste: Aqueous and solvent-based liquid waste containing this compound should be collected in separate, sealed, and clearly labeled containers. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include the name of the chemical (this compound).
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal: Arrange for the collection of cytotoxic waste by a licensed hazardous waste disposal service. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[7] The primary method for the final disposal of cytotoxic waste is typically high-temperature incineration.[3][4]
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of this compound's context in a research setting, the following diagrams illustrate a typical experimental workflow and the signaling pathway it influences.
HDAC inhibitors like this compound exert their effects by altering gene expression. They block the action of histone deacetylases, leading to an increase in the acetylation of histones and other proteins. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. osha.gov [osha.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. osha.gov [osha.gov]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Hdac-IN-58
Essential Safety and Handling Guide for Hdac-IN-58
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. This guide is based on general safety protocols for handling potent, research-grade chemical compounds and information available for other Histone Deacetylase (HDAC) inhibitors. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
Immediate Safety Information
This compound is a research chemical and should be handled with caution.[1] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. HDAC inhibitors as a class can have potent biological effects.[2][3][4][5] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.[6]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound. This is based on a standard "Level C" protection protocol, suitable for known hazardous chemicals where the concentration and type of airborne substance are not expected to be high.[7][8]
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Double-layered chemical-resistant gloves (e.g., nitrile). | ASTM F739 or equivalent |
| Eyes | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | ANSI Z87.1-2010 or newer |
| Face | Face shield (in addition to goggles) if there is a splash hazard. | ANSI Z87.1-2010 or newer |
| Body | A fully buttoned lab coat. A chemical-resistant apron or disposable gown is recommended for larger quantities. | N/A |
| Respiratory | Use in a certified chemical fume hood. If weighing or handling powder outside of a hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on risk assessment. | NIOSH-approved |
Operational and Disposal Plans
Handling and Storage
Preparation and Handling Workflow:
All handling of this compound, especially in its powdered form, should occur within a certified chemical fume hood to prevent inhalation.
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the compound on an analytical balance inside the fume hood or a ventilated balance enclosure.
-
Solubilization: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing. The compound is soluble in DMSO.[9]
-
Storage: Store this compound powder at -20°C for long-term stability.[1] Solutions in DMSO can be stored at -80°C for up to six months.[1] Keep the container tightly sealed.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and weigh papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
Spills
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert Personnel: Notify others in the lab and your supervisor immediately.
-
Assess the Spill: For a small spill within a fume hood, you may proceed with cleanup if you are trained and have the proper equipment. For a large spill or a spill outside of a fume hood, evacuate and call your institution's emergency response team.
-
Cleanup (Small Spill in Fume Hood):
-
Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all cleanup materials in the hazardous waste container.
-
Caption: Emergency Procedure for this compound Spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always show the chemical container or available safety information to the responding medical personnel.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview [mdpi.com]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. images.thdstatic.com [images.thdstatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
